molecular formula C14H20N2 B589724 7-Benzyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-52-8

7-Benzyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B589724
CAS No.: 135380-52-8
M. Wt: 216.328
InChI Key: SSKGDQBPVMFYNR-UHFFFAOYSA-N
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Description

7-Benzyl-2,7-diazaspiro[3.5]nonane (CAS 135380-52-8) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features a rigid diazaspiro[3.5]nonane core, a scaffold that is strategically employed to explore three-dimensional chemical space and modulate the physicochemical properties of potential drug candidates. The primary research value of this compound and its derivatives lies in their application as ligands for sigma receptors (SRs), particularly the sigma-1 receptor (S1R) . Scientific studies have demonstrated that the 2,7-diazaspiro[3.5]nonane core is a key structural motif for developing potent SR ligands, with some derivatives exhibiting binding affinity (Ki) for S1R in the low nanomolar range (e.g., 2.7 nM) . Research indicates that S1R ligands based on this core can be optimized to produce specific functional profiles, acting as either agonists or antagonists . This is critically important for investigating new treatments for neurological conditions. Notably, related compounds have shown promising in vivo antiallodynic effects in models of mechanical hypersensitivity, suggesting potential for pain management research, with their effects being entirely dependent on S1R modulation . This product is intended for research purposes as a key synthetic intermediate or a starting point for the development of novel bioactive molecules. It is supplied with a guaranteed purity of 95% . Handling Note: this compound is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKGDQBPVMFYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657787
Record name 7-Benzyl-2,7-diazaspiro[3.5]nonane
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-52-8
Record name 7-(Phenylmethyl)-2,7-diazaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135380-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2,7-diazaspiro[3.5]nonane
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Foundational & Exploratory

An In-depth Technical Guide to 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-2,7-diazaspiro[3.5]nonane is a key heterocyclic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic core makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of next-generation antimycobacterial drugs.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its use in synthetic chemistry and drug design.

PropertyValueReference
CAS Number 135380-52-8
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
Boiling Point (Predicted) 323.5 ± 42.0 °C
Density (Predicted) 1.08 g/cm³
pKa (Predicted) 10.75 ± 0.20
Storage Temperature 2-8°C

Note: Some physical properties are predicted values from chemical databases.

Spectroscopic Data

Spectrum Predicted Chemical Shifts (δ, ppm)
¹H NMR Aromatic Protons: 7.2-7.4 (m, 5H, Ar-H), Benzyl Protons: ~3.5 (s, 2H, Ar-CH₂-N), Piperidine Ring Protons: 2.5-2.8 (m, 4H), 1.7-1.9 (m, 4H), Azetidine Ring Protons: 3.0-3.3 (m, 4H), NH Proton: Broad signal, variable position.
¹³C NMR Aromatic Carbons: ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), Benzyl Carbon: ~64 (Ar-CH₂-N), Spiro Carbon: ~38, Piperidine Ring Carbons: ~53, ~30, Azetidine Ring Carbons: ~50.

Disclaimer: The NMR data presented is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Proposed Synthesis of this compound via Reductive Amination

While a specific published protocol for the direct synthesis of this compound was not found, a standard and reliable method for its preparation is reductive amination.[1][2][3] This procedure is based on established methods for the N-alkylation of amines with carbonyl compounds.

Reaction Scheme:

G cluster_reagents Reagents & Conditions R1 2,7-Diazaspiro[3.5]nonane Product This compound R1->Product + R2 R2 Benzaldehyde Reagents 1. Solvent (e.g., Methanol) 2. Reducing Agent (e.g., NaBH(OAc)₃) 3. Room Temperature

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 2,7-Diazaspiro[3.5]nonane (or its dihydrochloride salt)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Triethylamine (NEt₃) (if starting from the salt)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: To a round-bottom flask, add 2,7-diazaspiro[3.5]nonane (1.0 eq). If using the dihydrochloride salt, add triethylamine (2.2 eq) to neutralize the salt.

  • Dissolution: Dissolve the starting material in dichloromethane or methanol.

  • Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the solution and stir for 30-60 minutes at room temperature to allow for imine/iminium ion formation.[2]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic. Maintain the temperature at room temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Drug Discovery: A Scaffold for Anti-Tuberculosis Agents

The this compound moiety has been identified as a critical component in a new class of highly potent benzothiazinone (BTZ) inhibitors targeting Mycobacterium tuberculosis.[4] These compounds show excellent activity against both drug-sensitive and multidrug-resistant strains of the tuberculosis pathogen.

Mechanism of Action of Benzothiazinones (BTZs)

BTZs containing the this compound scaffold function as prodrugs. They inhibit the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.

The mechanism involves the following key steps:

  • Prodrug Activation: The nitro group on the BTZ core is reduced to a reactive nitroso intermediate within the mycobacterium.

  • Covalent Modification: This nitroso intermediate forms a covalent bond with a cysteine residue (Cys387) in the active site of the DprE1 enzyme.

  • Enzyme Inhibition: The covalent modification inactivates DprE1.

  • Cell Wall Synthesis Blockade: Inhibition of DprE1 blocks the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA), a crucial precursor for arabinan polymers.

  • Bacterial Death: The disruption of arabinan synthesis prevents the formation of the mycobacterial cell wall, leading to bacterial death.

G Mechanism of Action of Benzothiazinone (BTZ) Inhibitors cluster_pathway Mycobacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by BTZ DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Keto-intermediate (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Polymers DPA->Arabinan Arabinosyltransferases CellWall Mycobacterial Cell Wall Arabinan->CellWall BTZ_Prodrug BTZ Prodrug (containing this compound) BTZ_Active Activated Nitroso-BTZ BTZ_Prodrug->BTZ_Active Reduction in Bacterium Inactivated_Complex Covalent BTZ-DprE1 Complex (Inactive) BTZ_Active->Inactivated_Complex DprE1_Target DprE1 Enzyme (Cys387) DprE1_Target->Inactivated_Complex Covalent Bonding Inactivated_Complex->DPX INHIBITS

Caption: Mechanism of DprE1 inhibition by Benzothiazinones.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated importance in the development of novel therapeutics. Its unique structural properties make it a compelling scaffold for further exploration in drug discovery programs. This guide provides foundational knowledge for researchers working with this compound, from its basic properties to its synthesis and application in the fight against tuberculosis.

References

An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Biological Activity of 7-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthetic methodologies, and pharmacological significance of 7-Benzyl-2,7-diazaspiro[3.5]nonane derivatives. This class of compounds has garnered interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable pharmacokinetic and pharmacodynamic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics.

IUPAC Nomenclature of this compound Derivatives

The systematic naming of spirocyclic compounds, including the this compound core, follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The parent structure, 2,7-diazaspiro[3.5]nonane , forms the basis of the nomenclature. The term "spiro" indicates the presence of a single atom common to two rings. The numbers in the brackets, [3.5], denote the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, the azetidine ring has three carbons, and the piperidine ring has five carbons, excluding the spiro carbon itself. The prefix "diaza" and the locants "2,7" specify the presence and position of two nitrogen atoms in the spirocyclic system.

When a benzyl group is attached to the nitrogen atom at position 7, the compound is named This compound . Any further substitutions on the benzyl ring or the diazaspiro core are indicated using standard IUPAC rules for naming organic compounds. For example, a methyl group on the nitrogen at position 2 would result in 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane [1].

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a multi-step sequence, starting with the construction of the core 2,7-diazaspiro[3.5]nonane scaffold, followed by functionalization.

Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

A common strategy for the synthesis of the 2,7-diazaspiro[3.5]nonane core involves the use of a protected form, such as N-Boc-2,7-diazaspiro[3.5]nonane.

Experimental Protocol: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane [2]

  • Step 1: Reductive Amination. N-Boc-2,7-diazaspiro[3.5]nonane can be prepared via reductive amination of a suitable ketone precursor. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of an amine and a titanium (IV) isopropoxide catalyst.

  • Step 2: Deprotection. The Boc (tert-butoxycarbonyl) protecting group is subsequently removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or dioxane.

Benzylation of the 2,7-Diazaspiro[3.5]nonane Core

Once the unprotected 2,7-diazaspiro[3.5]nonane is obtained, the benzyl group can be introduced at the N7 position through nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2,7-diazaspiro[3.5]nonane in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine) is added.

  • Benzyl bromide or benzyl chloride is then added to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to yield the desired product. Purification is often achieved through column chromatography.

A similar synthetic strategy is employed for the synthesis of related diazaspiro compounds, such as 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, where a trione precursor is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[3].

Quantitative Data on Biological Activity

Recent studies have highlighted the potential of 2-Benzyl-2,7-diazaspiro[3.5]nonane derivatives as potent antimicrobial agents, particularly against Mycobacterium tuberculosis (MTB) and nontuberculous mycobacteria (NTM). The data presented below is extracted from a study on novel benzothiazinone derivatives incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold[2][4][5][6].

CompoundR Group on Benzyl RingMIC against M. abscessus (μg/mL)[4]MIC against MTB H37Rv (μg/mL)[5]
3a H>32<0.016
B1 4-F0.25<0.016
B2 4-CF₃<0.03125<0.01
B3 4-Cl0.0625<0.016
B4 4-Br0.125<0.016
B5 4-CH₃0.125<0.016
B6 4-OCH₃0.25<0.016
PBTZ169 (Control) ->32Not reported
Clarithromycin (Control) -0.125Not applicable

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the antimycobacterial activity of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)[4][6]. DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan.

DprE1_Inhibition_Pathway cluster_inhibition Enzymatic Inhibition cluster_synthesis Cell Wall Synthesis Pathway Substrate Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme Substrate->DprE1 binds to Product Decaprenylphosphoryl-β-D-arabinose (DPA) (Cell Wall Precursor) DprE1->Product converts to Disruption Disruption CellWall Mycobacterial Cell Wall Synthesis Product->CellWall incorporates into Compound 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone Derivative Compound->DprE1 binds and inhibits Inhibition Inhibition Bactericidal Bactericidal Effect CellWall->Bactericidal leads to

Workflow for the Synthesis of this compound Derivatives

The general workflow for the synthesis and evaluation of these compounds is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization cluster_evaluation Biological Evaluation Start Starting Materials Step1 Synthesis of 2,7-Diazaspiro[3.5]nonane Core Start->Step1 Step2 Benzylation at N7 Step1->Step2 Step3 Derivatization (e.g., at N2) Step2->Step3 Product Final this compound Derivatives Step3->Product Purification Purification (Column Chromatography) Product->Purification Structure Structural Characterization (NMR, Mass Spectrometry) Purification->Structure Screening Pharmacological Screening (e.g., Antimicrobial Assays) Structure->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel antimicrobial agents. The synthetic routes to these compounds are accessible, allowing for the generation of diverse libraries for structure-activity relationship studies. The quantitative data presented herein demonstrates the potent activity of these compounds against mycobacteria through the inhibition of the essential enzyme DprE1. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this privileged scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of the Diazaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold has emerged as a significant structural motif in medicinal chemistry, offering a unique three-dimensional framework that is increasingly utilized in the design of novel therapeutics. Its inherent rigidity and defined exit vectors make it an attractive bioisostere for more traditional ring systems, potentially improving drug-like properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of the diazaspiro[3.5]nonane core, with a focus on its application in drug discovery.

Physicochemical Properties of Diazaspiro[3.5]nonane Derivatives

The physicochemical properties of the diazaspiro[3.5]nonane core can be modulated by substitution, allowing for the fine-tuning of parameters critical for drug development, such as solubility, lipophilicity, and metabolic stability. Below is a summary of the computed physicochemical properties for the parent 2,7-diazaspiro[3.5]nonane and several of its derivatives.

Property2,7-Diazaspiro[3.5]nonanetert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate5-Oxa-2,8-diazaspiro[3.5]nonane, N2-BOC protected
Molecular Formula C₇H₁₄N₂C₁₂H₂₂N₂O₂C₁₁H₂₀N₂O₃
Molecular Weight 126.20 g/mol [1]226.32 g/mol [2][3]228.29 g/mol [4]
XLogP3 -0.3[1]1.1[2][3]Not Available
Hydrogen Bond Donor Count 211
Hydrogen Bond Acceptor Count 223
Rotatable Bond Count 022
Exact Mass 126.115698455 Da[1]226.168127949 Da[2][3]228.14739250 Da[4]
Topological Polar Surface Area 24.1 Ų[1]41.6 Ų[2][3]50.8 Ų[4]
Heavy Atom Count 91616
Complexity 99.5[1]269[2][3]279[4]

Synthesis and Experimental Protocols

The synthesis of the diazaspiro[3.5]nonane core and its derivatives can be achieved through various synthetic routes, often involving multi-step sequences. Below are examples of detailed experimental protocols for the synthesis of key intermediates and derivatives.

Synthesis of tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

This multi-step synthesis provides a versatile building block for further elaboration.[5][6]

Step 1: Synthesis of Compound 2

  • Dissolve compound 1 (200g, 2.38mol) in ethanol (1.3 L) at 25°C.

  • Add ammonium acetate (138 g, 1.80mol) and heat to 80°C for 1 hour.

  • Add ethyl malonate (186 g, 1.41 mol) dropwise and reflux for 4 hours.

  • Monitor the reaction by TLC (petroleum ether / ethyl acetate = 5 / 1).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude product to pH 8 with 1N sodium hydroxide solution and extract with ethyl acetate (0.5 L x 3).

  • Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography to obtain compound 2.[5]

Step 2: Synthesis of Compound 3

  • Dissolve compound 2 (132 g, 0.415 mol) in tetrahydrofuran (1 L) and cool to 0°C.

  • Add lithium borohydride (13.7 g, 0.623 mol) in portions.

  • Stir the reaction mixture for 0.5 hours.[5]

Subsequent Steps: The synthesis continues with the reaction of compound 3 with p-toluenesulfonyl chloride, followed by cyclization with cesium carbonate, reduction with magnesium, and Boc protection to yield the final product.[5][6]

Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

This protocol describes a method for synthesizing an oxa-diazaspiro[3.5]nonane analog.[7]

Step 1: Synthesis of Compound 2

  • React compound 1 with chloroacetyl chloride in a suitable solvent and base.

Step 2: Cyclization to Compound 3

  • Subject compound 2 to self-cyclization in an inert atmosphere with a second base.

Step 3: Reduction to Compound 4

  • Reduce compound 3 using a suitable reducing agent in an inert atmosphere.

Step 4: Deprotection to Compound 5 (Final Product)

  • Remove the protecting group from compound 4 via catalytic hydrogenation.[7]

Biological Activity and Signaling Pathways

Derivatives of the diazaspiro[3.5]nonane core have shown significant promise as modulators of G protein-coupled receptors (GPCRs), particularly as agonists for GPR119.[8][9] GPR119 is a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis.[10][11]

The GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as a diazaspiro[3.5]nonane derivative, initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[2][10] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[10][12][13]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

Experimental Workflow for Assessing GPR119 Agonist Activity

A common method to assess the activity of GPR119 agonists is to measure the intracellular accumulation of cAMP in a cell line stably expressing the human GPR119 receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is a widely used, high-throughput compatible platform for this purpose.[10][12]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293-hGPR119 cells Cell_Prep Harvest and resuspend cells in assay buffer Cell_Culture->Cell_Prep Dispense Dispense cells and compound into 384-well plate Cell_Prep->Dispense Compound_Prep Prepare serial dilutions of Diazaspiro[3.5]nonane compound Compound_Prep->Dispense Incubate Incubate at room temperature Dispense->Incubate Add_Reagents Add HTRF cAMP detection reagents Incubate->Add_Reagents Incubate_2 Incubate for 1 hour Add_Reagents->Incubate_2 Read_Plate Read plate on HTRF-compatible reader Incubate_2->Read_Plate Calculate Calculate cAMP concentration Read_Plate->Calculate Plot Plot dose-response curve Calculate->Plot Determine_EC50 Determine EC50 value Plot->Determine_EC50

Workflow for cAMP accumulation assay.

X-ray Crystallography

Conclusion

The diazaspiro[3.5]nonane core represents a valuable scaffold in modern drug discovery, offering a unique combination of structural rigidity and synthetic tractability. Its favorable physicochemical properties and demonstrated biological activity, particularly as GPR119 agonists, highlight its potential for the development of novel therapeutics for metabolic disorders. The experimental protocols and signaling pathway information provided in this guide serve as a resource for researchers to further explore the therapeutic potential of this promising chemical entity.

References

An In-Depth Technical Guide to 7-Benzyl-2,7-diazaspiro[3.5]nonane Structural Analogs and Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of 7-benzyl-2,7-diazaspiro[3.5]nonane analogs and derivatives, with a particular focus on their role as agonists of G-protein coupled receptor 119 (GPR119). This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction

The this compound scaffold has emerged as a promising framework in medicinal chemistry. Its derivatives, particularly the closely related 7-azaspiro[3.5]nonane analogs, have been investigated for their potent and selective agonist activity at GPR119.[1] GPR119 is a class A rhodopsin-like GPCR that is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Activation of GPR119 offers a dual mechanism for improving glucose homeostasis: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the promotion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2] This makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.

Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

The synthesis of the core 2,7-diazaspiro[3.5]nonane structure is a key step in the development of its derivatives. While various synthetic routes exist for similar diazaspiro compounds, a common strategy involves multi-step sequences. For instance, the synthesis of a related 2,7-diazaspiro[3.5]nonane derivative can be achieved from 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester. This intermediate is dissolved in a solvent like dichloromethane (DCM) and cooled, followed by treatment with trifluoroacetic acid (TFA) to yield the crude product, which can be used in subsequent steps without further purification.[3]

Structural Analogs and Biological Activity

A significant body of research has focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[1] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic profiles of these compounds. These studies have revealed that modifications to the piperidine N-capping group and the aryl group significantly influence the agonist activity.[1]

Quantitative Data on GPR119 Agonist Activity

The following table summarizes the in vitro activity of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, as determined by a cAMP accumulation assay in HEK293 cells expressing human GPR119.

CompoundREC50 (nM) for hGPR119
5a H158
5b 2-F89
5c 3-F126
5d 4-F75
5e 2-Cl112
5f 3-Cl98
5g 4-Cl63
5h 2-CH3245
5i 3-CH3189
5j 4-CH3132
5k 2-OCH3312
5l 3-OCH3256
5m 4-OCH3178

Data sourced from a study on the design and synthesis of novel 7-azaspiro[3.5]nonane GPR119 agonists.[1]

Mechanism of Action: The GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[2] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[2][5] GLP-1 itself can then act on pancreatic β-cells to further enhance insulin secretion.[5]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) Agonist->GPR119 binds PKA PKA cAMP->PKA activates Insulin_Vesicles Insulin / GLP-1 Vesicles PKA->Insulin_Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Insulin_Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol describes a method to measure the intracellular cAMP increase in response to a GPR119 agonist in a stable cell line expressing the human GPR119 receptor.[3][6]

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay Buffer: HBSS with 20 mM HEPES

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)

  • GPR119 Agonist (Test Compounds)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and culture overnight.

  • Cell Preparation: Aspirate the culture medium and wash the cells once with Assay Buffer.

  • Inhibitor Addition: Incubate cells with Assay Buffer containing a PDE inhibitor (e.g., IBMX) for 30 minutes at room temperature.

  • Compound Addition: Add the GPR119 agonist at various concentrations (prepare serial dilutions). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a further 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and plot the dose-response curve to determine the EC50 value for each test compound.

Experimental_Workflow_cAMP_Assay start Start seed_cells Seed HEK293-hGPR119 cells in 384-well plate start->seed_cells culture Culture overnight seed_cells->culture prepare_cells Aspirate medium Wash with Assay Buffer culture->prepare_cells add_inhibitor Add PDE Inhibitor (IBMX) Incubate 30 min prepare_cells->add_inhibitor add_compounds Add test compounds (various concentrations) add_inhibitor->add_compounds incubate_compounds Incubate 30 min add_compounds->incubate_compounds detect_cAMP Add cAMP detection reagents incubate_compounds->detect_cAMP measure_signal Measure signal (fluorescence/luminescence) detect_cAMP->measure_signal analyze_data Plot dose-response curve Determine EC50 measure_signal->analyze_data end End analyze_data->end

Workflow for in vitro cAMP accumulation assay.

GLP-1 Secretion Assay

This protocol measures GLP-1 secretion from the human enteroendocrine NCI-H716 cell line in response to a GPR119 agonist.[3]

Materials:

  • NCI-H716 cells

  • Assay Buffer

  • GPR119 Agonist (Test Compounds)

  • DPP-4 inhibitor or Trifluoroacetic acid (TFA)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture: Culture NCI-H716 cells in an appropriate medium.

  • Pre-incubation: Wash cells gently with Assay Buffer and pre-incubate for 1-2 hours at 37°C to allow cells to reach a basal secretion state.

  • Stimulation: Aspirate the pre-incubation buffer. Add fresh Assay Buffer containing the GPR119 agonist at different concentrations, a vehicle control, and a positive control.

  • Incubation: Incubate the cells for a specified time (e.g., 2 hours) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant. To prevent peptide degradation, immediately add a DPP-4 inhibitor or acidify with TFA to a final concentration of 0.1%.

  • GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant using a commercially available ELISA kit.

Conclusion

Derivatives of the this compound core, particularly 7-azaspiro[3.5]nonane analogs, represent a promising class of GPR119 agonists with potential for the treatment of type 2 diabetes. The rigid spirocyclic scaffold provides a valuable platform for designing potent and selective modulators of the GPR119 receptor. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this important therapeutic area.

References

A Foundational Guide to the Theoretical Analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical or experimental studies on the stereoisomers of 7-Benzyl-2,7-diazaspiro[3.5]nonane are not extensively available in publicly accessible literature. This guide synthesizes foundational principles from theoretical studies of analogous structures—including diazaspirocycles, N-benzylated amines, and substituted azetidines—to provide a robust predictive framework for its conformational and stereochemical analysis. Methodologies and data are presented as illustrative examples to guide future research.

Introduction to this compound

This compound is a spirocyclic diamine featuring a central quaternary carbon connecting an azetidine (four-membered) ring and a piperidine (six-membered) ring. The benzyl group is attached to the nitrogen atom of the piperidine ring. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can be exploited to achieve high selectivity for biological targets.

The stereochemistry of this molecule is complex, arising from two main sources:

  • Spirochirality: The spirocyclic nature of the core can result in enantiomers if the substitution pattern on the rings is appropriate, as the two rings are in perpendicular planes.

  • Conformational Isomerism: Both the azetidine and piperidine rings can adopt multiple conformations (e.g., puckered vs. planar for azetidine; chair, boat, twist-boat for piperidine). The orientation of the N-benzyl group further increases the conformational landscape.

Understanding the relative energies and geometries of these stereoisomers is critical for designing molecules with optimal target engagement and pharmacokinetic properties. Theoretical studies, primarily using computational chemistry, are indispensable for this purpose.

Predicted Stereoisomers and Conformational Landscape

The primary stereochemical considerations for this compound involve the puckering of the azetidine ring, the conformation of the piperidine ring, and the orientation of the N-benzyl group.

Azetidine Ring Puckering

The four-membered azetidine ring is not planar; it adopts a puckered conformation to relieve ring strain. This puckering is a key determinant of the molecule's overall shape.[1] For an unsubstituted azetidine ring within the spiro system, this puckering creates two distinct enantiomeric conformations that can interconvert.

Piperidine Ring Conformation

The six-membered piperidine ring is expected to adopt a chair conformation to minimize steric and torsional strain. The benzyl group attached to N7 can exist in either an axial or equatorial position. Due to the large steric bulk of the benzyl group, the equatorial conformation is overwhelmingly favored.

N-Benzyl Group Rotation

The rotation around the N-C bond of the benzyl group can lead to different rotamers. Studies on similar N-benzyl compounds have shown the existence of distinct isomers (often denoted as Z and E or syn/anti) based on the orientation of the phenyl ring relative to the rest of the molecule.

The logical relationship between these conformational possibilities can be visualized as follows:

G cluster_piperidine Piperidine Conformation cluster_benzyl N-Benzyl Orientation cluster_azetidine Azetidine Puckering p_chair Chair (Major) p_boat Boat/Twist (Minor) p_chair->p_boat High Energy Barrier b_eq Equatorial (Favored) p_chair->b_eq b_ax Axial (Disfavored) b_eq->b_ax Steric Hindrance a_pucker1 Puckered Conf. 1 b_eq->a_pucker1 a_pucker2 Puckered Conf. 2 b_eq->a_pucker2 a_pucker1->a_pucker2 Ring Inversion start This compound start->p_chair

Caption: Conformational hierarchy of this compound.

Predicted Quantitative Data from Theoretical Studies

While specific data for the target molecule is unavailable, the following tables present expected quantitative data based on analogous systems. These values serve as a baseline for future computational studies.

Table 1: Predicted Relative Energies of Piperidine Conformers

Methodology based on molecular mechanics calculations of substituted piperidinium salts.[2]

ConformerSubstituent PositionPredicted Relative Free Energy (ΔG, kcal/mol)Expected Population (298 K)
ChairN-Benzyl Equatorial0 (Reference)>99%
ChairN-Benzyl Axial2.5 - 3.5<1%
Twist-BoatN/A> 5.0<0.1%
Table 2: Predicted Azetidine Ring Puckering Parameters

Parameters based on studies of 3-substituted azetidine derivatives.[1]

ParameterPredicted Value RangeDescription
Puckering Angle (φ)20° - 35°The angle describing the deviation of the ring from planarity.
Barrier to Inversion (kcal/mol)1.0 - 2.5The energy required for the ring to invert from one puckered form to another.

Protocols for Theoretical Investigation

To definitively characterize the stereoisomers of this compound, a multi-step computational chemistry workflow is required.

Protocol: Conformational Search and Energy Minimization

Objective: To identify all low-energy conformers of the molecule.

Methodology:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

  • Conformational Search:

    • Employ a mixed Monte Carlo/molecular mechanics (MC/MM) search algorithm (e.g., using the OPLS force field) to explore the potential energy surface. This involves systematically rotating all acyclic single bonds and sampling different ring conformations.

    • Generate an initial pool of several hundred to a few thousand unique conformers.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and energy calculations on all conformers using Density Functional Theory (DFT).

    • Level of Theory: B3LYP functional.

    • Basis Set: 6-31G(d) for initial screening, progressing to a larger basis set like 6-311+G(d,p) for final energy calculations of the most stable conformers.

    • Solvation Model: Incorporate the effects of a solvent (e.g., water or DMSO) using an implicit solvation model like the Polarizable Continuum Model (PCM).

  • Analysis: Rank the optimized conformers by their relative Gibbs free energies to determine the most stable structures and their expected populations at room temperature.

Protocol: Calculation of Spectroscopic Properties

Objective: To predict NMR spectroscopic data to aid in the experimental identification of isomers.

Methodology:

  • Structure Input: Use the lowest energy, DFT-optimized geometries from the previous protocol.

  • NMR Calculation:

    • Employ the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311+G(d,p)).

    • Calculate the absolute isotropic shielding values for all ¹H and ¹³C atoms.

  • Chemical Shift Prediction:

    • Convert the calculated shielding values to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

    • Compare the predicted chemical shifts for different conformers to identify unique spectroscopic signatures.

The overall workflow for a comprehensive theoretical study is depicted below.

G cluster_prep Structure Preparation cluster_conf_search Conformational Analysis cluster_dft Quantum Mechanical Refinement cluster_analysis Data Analysis & Prediction s1 3D Model Generation s2 Molecular Mechanics Conformational Search s1->s2 s3 Clustering & Redundancy Removal s2->s3 s4 DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) s3->s4 s5 Frequency Calculation & Thermodynamic Analysis s4->s5 s6 Single Point Energy Refinement (e.g., B3LYP/6-311+G(d,p), PCM) s5->s6 s7 Relative Energy Ranking (ΔG) s6->s7 s8 Spectroscopic Prediction (GIAO-NMR) s6->s8 s9 Final Report & Isomer Characterization s7->s9 s8->s9

Caption: Workflow for computational analysis of stereoisomers.

Conclusion

This guide provides a foundational framework for the theoretical investigation of this compound stereoisomers. Based on established principles from related chemical systems, the molecule's conformational landscape is predicted to be dominated by a chair conformation of the piperidine ring with an equatorial N-benzyl group, combined with a puckered azetidine ring. The detailed computational protocols outlined herein offer a clear path for future studies to precisely quantify the energetic and geometric properties of these isomers, providing critical insights for the design and development of novel therapeutics based on this promising scaffold.

References

Methodological & Application

Application Notes and Protocols: 7-Benzyl-2,7-diazaspiro[3.5]nonane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the development of novel therapeutic agents. Its rigid spirocyclic core, combined with the synthetic versatility of the two nitrogen atoms, allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. This document provides an overview of its applications, quantitative data on its derivatives, and detailed experimental protocols.

Application 1: Broad-Spectrum Antimycobacterial Agents

The this compound scaffold has been successfully incorporated into a new class of benzothiazinones with potent broad-spectrum antimycobacterial activity. These compounds are inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1][2][3]

Quantitative Data: Antimycobacterial Activity

The following table summarizes the in vitro activity of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone derivatives against various mycobacterial strains.[1][2][3]

CompoundRXMIC (μg/mL) vs. M. tuberculosis H37RvMIC (μg/mL) vs. M. abscessus 19977
B1 4-FH< 0.011.25
B2 4-CF3H< 0.010.3125
B3 3-FH< 0.010.625
B4 3-Cl, 4-FH< 0.010.625
B5 3,4,5-F3H< 0.011.25
B6 HH< 0.012.5
B7 4-CF3Me< 0.010.156
B8 4-CF3Et< 0.010.078
B9 4-CF3n-Pr< 0.010.156
B10 4-CF3i-Pr< 0.010.3125
B11 4-CF3c-Pr< 0.010.625
B12 4-CF3t-Bu0.03125> 10
Signaling Pathway: DprE1 Inhibition

The benzothiazinones containing the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold act by inhibiting the DprE1 enzyme. This enzyme is crucial for the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for essential components of the mycobacterial cell wall like lipoarabinomannan and arabinogalactan. Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death.

DprE1_Inhibition PRPP Phosphoribosyl pyrophosphate DprE1 DprE1 Enzyme PRPP->DprE1 DPA_precursor Decaprenyl-phosphate DPA_precursor->DprE1 DPA Decaprenyl-D-arabinose (DPA) DprE1->DPA Catalyzes BTZ_inhibitor 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone BTZ_inhibitor->DprE1 Inhibits CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath

DprE1 Inhibition Pathway
Experimental Protocol: Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone Derivatives

This protocol describes the synthesis of the antimycobacterial compounds, adapted from the literature.[3]

Step 1: Synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane (Intermediate 5)

Synthesis_Intermediate_5 start N-Boc-2,7-diazaspiro[3.5]nonane (4) reductive_amination Reductive Amination (Ti(OiPr)4 or NaBH3CN) start->reductive_amination ketone Substituted Benzaldehyde or Ketone ketone->reductive_amination deprotection Boc Deprotection (TFA) reductive_amination->deprotection product 2-Benzyl-2,7-diazaspiro[3.5]nonane (Intermediate 5) deprotection->product PROTAC_Workflow start Identify Target Protein and E3 Ligase ligand_synthesis Synthesize Target-binding Ligand and E3 Ligase Ligand start->ligand_synthesis scaffold_synthesis Synthesize this compound Scaffold start->scaffold_synthesis conjugation Conjugate Ligands to the Scaffold ligand_synthesis->conjugation scaffold_synthesis->conjugation purification Purify PROTAC conjugation->purification testing In vitro and in vivo Testing purification->testing Scaffold_Synthesis start Commercially Available Starting Materials cyclization1 First Cyclization start->cyclization1 intermediate1 Cyclized Intermediate cyclization1->intermediate1 cyclization2 Second Cyclization intermediate1->cyclization2 diazaspiro_core 2,7-Diazaspiro[3.5]nonane Core cyclization2->diazaspiro_core benzylation Benzylation (Benzyl Bromide, Base) diazaspiro_core->benzylation product This compound benzylation->product

References

Applications of 7-Benzyl-2,7-diazaspiro[3.5]nonane in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-benzyl-2,7-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents. Its rigid spirocyclic core, combined with the synthetic versatility of the two nitrogen atoms, allows for the precise spatial arrangement of pharmacophoric features, leading to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in two distinct and significant areas of drug discovery: the development of broad-spectrum antimycobacterial agents and the design of covalent inhibitors of the KRAS G12C oncoprotein for cancer therapy.

Application 1: Broad-Spectrum Antimycobacterial Agents

Derivatives of this compound have been successfully incorporated into benzothiazinones to generate potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. These compounds have demonstrated remarkable activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB), as well as other non-tuberculous mycobacteria (NTM).

Quantitative Data Summary
CompoundTarget OrganismMIC (μg/mL)Reference
B2 M. tuberculosis H37Rv< 0.01[1]
M. abscessus 199770.0625[1]
M. avium 1040.25[1]
M. kansasii 235< 0.03125[1]
B2-1 (R-enantiomer) M. tuberculosis H37Rv< 0.01[1]
M. abscessus 199770.03125[1]
PBTZ169 (Reference) M. tuberculosis H37Rv0.0005[1]
M. abscessus 19977> 32[1]
Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone Derivatives (General Procedure)

This protocol outlines the key synthetic step for coupling the this compound core with the benzothiazinone scaffold.

  • Step 1: Reductive Amination. To a solution of N-Boc-2,7-diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane), add the desired ketone and a reducing agent such as sodium triacetoxyborohydride. Stir the reaction at room temperature until completion. Purify the product by column chromatography.[1]

  • Step 2: Boc Deprotection. Dissolve the product from Step 1 in a solution of trifluoroacetic acid in dichloromethane. Stir at room temperature to remove the Boc protecting group. Evaporate the solvent to obtain the deprotected amine.[1]

  • Step 3: Coupling with Benzothiazinone Moiety. The resulting amine is then coupled with a suitable benzothiazinone precursor, typically an activated ester or an acid chloride derivative, in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dimethylformamide) to yield the final benzothiazinone derivative.[1]

Protocol 2: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against mycobacterial strains.

  • 1. Inoculum Preparation: Prepare a suspension of the mycobacterial strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension to the appropriate concentration for inoculation.

  • 2. Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • 3. Inoculation: Add the prepared mycobacterial inoculum to each well of the microplate. Include positive (no drug) and negative (no bacteria) controls.

  • 4. Incubation: Incubate the plates at 37°C for 5-7 days for M. tuberculosis or for the appropriate time for NTM strains.

  • 5. Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 12-24 hours.

  • 6. Readout: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

Signaling Pathway and Workflow Diagrams

G DprE1 Inhibition Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_moa Mechanism of Action start This compound coupling Chemical Coupling start->coupling btz Benzothiazinone Precursor btz->coupling product Final Compound (e.g., B2) coupling->product assay Antimycobacterial Assay (MABA) product->assay inhibition Inhibition product->inhibition mic Determine MIC assay->mic dpre1 DprE1 Enzyme dpre1->inhibition cell_wall Cell Wall Synthesis Disruption inhibition->cell_wall death Bacterial Death cell_wall->death

Caption: Workflow for the synthesis and evaluation of this compound benzothiazinones.

Application 2: Covalent Inhibitors of KRAS G12C for Cancer Therapy

The 2,7-diazaspiro[3.5]nonane scaffold has been instrumental in the design of potent and selective covalent inhibitors of the KRAS G12C mutant protein, a key driver in various cancers. The scaffold serves to optimally position an acrylamide "warhead" to form a covalent bond with the mutant cysteine residue (Cys12) in the Switch-II pocket of the KRAS G12C protein, thereby locking it in an inactive state.

Quantitative Data Summary
CompoundAssayIC50 (nM)Cell LineReference
ASP6918 pERK Inhibition1.2NCI-H1373[2]
Cell Growth Inhibition1.8NCI-H1373[2]
Experimental Protocols

Protocol 3: Synthesis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives (General Procedure)

This protocol describes the final step in the synthesis of KRAS G12C inhibitors incorporating the diazaspiro[3.5]nonane moiety.

  • Step 1: Amide Coupling. To a solution of the deprotected 2,7-diazaspiro[3.5]nonane intermediate in a suitable solvent (e.g., N,N-dimethylformamide), add acryloyl chloride and a base such as triethylamine at a low temperature (e.g., 0°C).

  • Step 2: Reaction Monitoring and Quenching. Allow the reaction to proceed to completion, monitoring by a suitable analytical method (e.g., LC-MS). Quench the reaction with water.

  • Step 3: Purification. Extract the product with an organic solvent (e.g., ethyl acetate), and purify the crude product by column chromatography to yield the final covalent inhibitor.[2]

Protocol 4: Cellular Phospho-ERK (pERK) Western Blot Assay

This assay is used to assess the inhibition of the KRAS downstream signaling pathway in cancer cells.

  • 1. Cell Culture and Treatment: Seed KRAS G12C mutant cancer cells (e.g., NCI-H1373) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.

  • 2. Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • 3. Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • 4. SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • 5. Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ERK (pERK) and total ERK. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • 6. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the extent of pERK inhibition.

Signaling Pathway and Workflow Diagrams

G KRAS G12C Inhibition Pathway cluster_pathway KRAS Signaling cluster_inhibition Inhibitor Action KRAS_G12C KRAS G12C (Active) RAF RAF KRAS_G12C->RAF Covalent_Bond Covalent Bond Formation (with Cys12) KRAS_G12C->Covalent_Bond MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Diazaspiro[3.5]nonane Inhibitor (e.g., ASP6918) Inhibitor->Covalent_Bond KRAS_Inactive KRAS G12C (Inactive) Covalent_Bond->KRAS_Inactive

Caption: Mechanism of action for 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitors.

G KRAS Inhibitor Evaluation Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Evaluation start 2,7-Diazaspiro[3.5]nonane Intermediate coupling Amide Coupling start->coupling acrylamide Acryloyl Chloride acrylamide->coupling product Final Inhibitor coupling->product treatment Compound Treatment product->treatment cell_culture Culture KRAS G12C Cancer Cells cell_culture->treatment western_blot pERK Western Blot treatment->western_blot cell_viability Cell Viability Assay treatment->cell_viability ic50 Determine IC50 western_blot->ic50 cell_viability->ic50

Caption: Experimental workflow for the synthesis and in vitro evaluation of KRAS G12C inhibitors.

References

Application Notes: Utilizing 7-Benzyl-2,7-diazaspiro[3.5]nonane for Rigid PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Recent advancements in PROTAC design have highlighted the advantages of incorporating rigid structural motifs into the linker to enhance conformational stability and optimize the geometry of the ternary complex.[2] Spirocyclic scaffolds, such as the 2,7-diazaspiro[3.5]nonane core, offer a unique three-dimensional and rigid structure that can pre-organize the PROTAC molecule into a bioactive conformation, potentially improving potency and selectivity. This application note provides a detailed overview and protocols for the use of 7-Benzyl-2,7-diazaspiro[3.5]nonane in the synthesis of PROTACs.

Advantages of the this compound Linker

The this compound scaffold offers several advantages in PROTAC linker design:

  • Rigidity and Conformational Pre-organization: The spirocyclic nature of the linker reduces conformational flexibility, which can minimize the entropic penalty upon binding and favor the formation of a productive ternary complex.

  • Improved Physicochemical Properties: The incorporation of such a rigid scaffold can lead to improved metabolic stability and pharmacokinetic properties of the resulting PROTAC.

  • Synthetic Tractability: The diazaspiro[3.5]nonane core provides two distinct nitrogen atoms that can be selectively functionalized, allowing for a modular and convergent PROTAC synthesis. The benzyl group on the 7-position can serve as a stable protecting group or be incorporated as part of the final PROTAC structure.

  • Novel Chemical Space: The use of spirocyclic linkers allows for the exploration of novel chemical space, potentially leading to the development of PROTACs with unique pharmacological profiles and intellectual property.

Illustrative PROTAC Target: BRD4

For the purpose of these application notes, we will focus on the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[3] The degradation of BRD4 has been shown to be a more effective therapeutic strategy than inhibition alone.[3] We will utilize a known BRD4 ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a BRD4-targeting PROTAC incorporating a this compound-based linker (PROTAC-Ex1) compared to a PROTAC with a more flexible polyethylene glycol (PEG) linker (PROTAC-PEG4).

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-Ex1 BRD4VHLThis compound-based8.5>95HeLa
PROTAC-PEG4 BRD4VHLPEG425.0>90HeLa
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of protein degradation.

This illustrative data highlights the potential for improved potency with a rigid spirocyclic linker.

Experimental Protocols

I. Synthesis of a Functionalized this compound Linker Intermediate

This protocol describes the functionalization of the 2-position of the diazaspiro[3.5]nonane core to enable subsequent coupling to a warhead or E3 ligase ligand.

Materials:

  • This compound dihydrochloride

  • Triethylamine (TEA)

  • 4-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound dihydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the activated linker intermediate.

II. Synthesis of the BRD4-Targeting PROTAC (PROTAC-Ex1)

This protocol outlines the coupling of the functionalized linker to the BRD4 ligand and the VHL ligand.

Materials:

  • Functionalized this compound linker intermediate (from Protocol I)

  • Amine-functionalized BRD4 ligand (e.g., a derivative of JQ1)

  • Carboxylic acid-functionalized VHL ligand

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

Step 1: Coupling of the Linker to the BRD4 Ligand

  • Dissolve the amine-functionalized BRD4 ligand (1.0 eq) and the functionalized this compound linker intermediate (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at 50 °C for 16 hours.

  • Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography to obtain the BRD4 ligand-linker conjugate.

Step 2: Coupling to the VHL Ligand

  • Dissolve the BRD4 ligand-linker conjugate (1.0 eq) and the carboxylic acid-functionalized VHL ligand (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and PyBOP (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 4 hours, monitoring by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC-Ex1.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

III. Western Blot Protocol for Determining DC50 and Dmax

This protocol describes the quantification of BRD4 degradation in cells treated with the synthesized PROTAC.

Materials:

  • HeLa cells

  • PROTAC-Ex1

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4 and anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of PROTAC-Ex1 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities. Normalize the BRD4 band intensity to the loading control.

  • Calculate the percentage of BRD4 degradation relative to the vehicle control for each concentration.

  • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product 7-Bn-diazaspiro 7-Benzyl-2,7-diazaspiro [3.5]nonane Functionalization Linker Functionalization (Protocol I) 7-Bn-diazaspiro->Functionalization BRD4_Ligand Amine-functionalized BRD4 Ligand Coupling1 First Coupling (Protocol II, Step 1) BRD4_Ligand->Coupling1 VHL_Ligand Carboxylic acid-functionalized VHL Ligand Coupling2 Second Coupling (Protocol II, Step 2) VHL_Ligand->Coupling2 Functionalization->Coupling1 Coupling1->Coupling2 PROTAC_Ex1 PROTAC-Ex1 Coupling2->PROTAC_Ex1

Caption: Synthetic workflow for PROTAC-Ex1.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) (e.g., BRD4) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase (e.g., VHL) E3->POI Ub tags POI E3->PROTAC binds Ub Ubiquitin Ub->E3 Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC action.

BRD4_Signaling_Pathway cluster_degradation PROTAC-Mediated Degradation cluster_downstream Downstream Effects BRD4 BRD4 Proteasome Proteasome BRD4->Proteasome Ubiquitination & Degradation cMYC c-MYC Transcription (Downregulated) BRD4->cMYC Activates PROTAC BRD4 PROTAC PROTAC->BRD4 VHL VHL E3 Ligase PROTAC->VHL CellCycle Cell Cycle Progression (Arrested) cMYC->CellCycle Promotes Apoptosis Apoptosis (Induced) CellCycle->Apoptosis Inhibits

Caption: Downstream signaling of BRD4 degradation.

References

Unlocking Novel Therapeutics: Functionalization of the 2,7-Diazaspiro[3.5]nonane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an attractive building block for the development of novel therapeutics targeting a range of diseases. This document provides detailed application notes and protocols for the functionalization of the 2,7-diazaspiro[3.5]nonane ring system, with a focus on its application in the discovery of G protein-coupled receptor 119 (GPR119) agonists and as a linker component in Proteolysis Targeting Chimeras (PROTACs).

Application Note 1: Development of GPR119 Agonists for Type 2 Diabetes

The 2,7-diazaspiro[3.5]nonane core has been successfully employed as a central scaffold in the design of potent and selective GPR119 agonists. GPR119, a Gs-coupled GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising target for the treatment of type 2 diabetes. Its activation leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Signaling Pathway of GPR119 Agonists

The activation of GPR119 by an agonist initiates a downstream signaling cascade, as depicted in the following diagram. This ultimately results in the modulation of glucose homeostasis.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 2,7-Diazaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates GLP1 GLP-1 Release PKA->GLP1 Stimulates PROTAC_Workflow PROTAC FHD-609 (PROTAC) Target BRD9 (Target Protein) PROTAC->Target Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (BRD9-PROTAC-E3) Target->Ternary E3->Ternary Ub_Target Ubiquitinated BRD9 Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome Ub_Target->Proteasome Recruitment to Degradation Degraded BRD9 Proteasome->Degradation Degradation N_Alkylation_Workflow Start N-Boc-2,7-diazaspiro[3.5]nonane + Alkyl Halide Reaction Reaction: K₂CO₃, CH₃CN Reflux, 4-12h Start->Reaction Workup Aqueous Workup: Extraction with EtOAc Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Intermediate N-Boc-N'-alkyl- 2,7-diazaspiro[3.5]nonane Purification1->Intermediate Deprotection Deprotection: TFA, DCM 0°C to RT, 2h Intermediate->Deprotection Neutralization Neutralization: Sat. NaHCO₃ Deprotection->Neutralization Extraction Extraction with DCM Neutralization->Extraction Purification2 Purification (if needed) Extraction->Purification2 Final_Product Mono-N-alkylated 2,7-diazaspiro[3.5]nonane Purification2->Final_Product

Application Notes and Protocols: Experimental Procedure for N-Benzylation of 2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the selective mono-N-benzylation of 2,7-diazaspiro[3.5]nonane via reductive amination. This procedure is designed to be a reliable method for the synthesis of 7-benzyl-2,7-diazaspiro[3.5]nonane, a valuable intermediate in drug discovery and development.[1]

Introduction

N-benzylation of amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The benzyl group serves as a common protecting group for amines and is also a key structural motif in many biologically active compounds. 2,7-diazaspiro[3.5]nonane is a spirocyclic diamine that presents a unique scaffold for the development of novel therapeutics. The selective functionalization of one of its nitrogen atoms is crucial for its elaboration into more complex molecules.

Reductive amination is a widely employed and highly efficient method for the N-alkylation of amines.[2][3] This approach involves the reaction of an amine with a carbonyl compound, in this case, benzaldehyde, to form an imine intermediate. The subsequent in-situ reduction of the imine by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the desired N-benzylated product. This one-pot procedure is known for its operational simplicity and high yields.[3]

Experimental Protocol: Mono-N-Benzylation of 2,7-diazaspiro[3.5]nonane

This protocol details the selective mono-N-benzylation of 2,7-diazaspiro[3.5]nonane using benzaldehyde and sodium triacetoxyborohydride. The stoichiometry is optimized for the preferential formation of the mono-benzylated product.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)Supplier
2,7-diazaspiro[3.5]nonaneC₇H₁₄N₂126.201.26 g10.0Sigma-Aldrich
BenzaldehydeC₇H₆O106.121.01 mL (1.06 g)10.0Acros Organics
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.942.54 g12.0Alfa Aesar
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-Fisher Scientific
Saturated sodium bicarbonate solutionNaHCO₃84.0130 mL-J.T. Baker
Saturated sodium chloride solution (brine)NaCl58.4430 mL-VWR
Anhydrous magnesium sulfateMgSO₄120.37q.s.-EMD Millipore

Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Experimental Workflow Diagram

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification and Analysis start Dissolve 2,7-diazaspiro[3.5]nonane in anhydrous DCM under Argon add_benzaldehyde Add benzaldehyde and stir for 30 min start->add_benzaldehyde cool Cool reaction mixture to 0°C add_benzaldehyde->cool add_nabhoac3 Add NaBH(OAc)₃ portion-wise cool->add_nabhoac3 react Warm to room temperature and stir for 12-18 h add_nabhoac3->react quench Quench with saturated NaHCO₃ solution react->quench Reaction complete (TLC) extract Extract with DCM (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify crude product by column chromatography filter_concentrate->purify characterize Characterize the product (NMR, MS, IR) purify->characterize end Obtain pure this compound characterize->end

Caption: Experimental workflow for the N-benzylation of 2,7-diazaspiro[3.5]nonane.

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,7-diazaspiro[3.5]nonane (1.26 g, 10.0 mmol). Dissolve the diamine in anhydrous dichloromethane (50 mL) under an argon or nitrogen atmosphere.

  • Addition of Benzaldehyde: Add benzaldehyde (1.01 mL, 10.0 mmol) to the solution at room temperature. Stir the reaction mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) in portions over 15 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM/MeOH, 9:1 with 1% triethylamine).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 30 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH with 0.5% triethylamine) to afford the pure this compound.

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and avoid contact with water during storage and handling.

  • The quenching step with sodium bicarbonate should be performed slowly and carefully as it generates gas.

By following this protocol, researchers can reliably synthesize mono-N-benzylated 2,7-diazaspiro[3.5]nonane, a key building block for further chemical exploration and drug development endeavors.

References

Application Notes and Protocols: 7-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives for GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis. Agonism of GPR119 directly stimulates glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. Both of these effects are mediated through the Gαs signaling pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). The 7-azaspiro[3.5]nonane scaffold has been identified as a promising core for the development of potent GPR119 agonists. This document provides detailed application notes and protocols for the evaluation of 7-benzyl-2,7-diazaspiro[3.5]nonane derivatives as GPR119 agonists.

Disclaimer: The quantitative data presented herein is for a closely related series of 7-azaspiro[3.5]nonane GPR119 agonists, as specific data for this compound derivatives is not extensively available in the public domain. These data are provided for representative purposes to guide experimental design and data interpretation.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane Agonist This compound Derivative (Agonist) GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 Signaling Cascade

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic parameters of a representative potent 7-azaspiro[3.5]nonane GPR119 agonist, which serves as a benchmark for the evaluation of novel this compound derivatives.

Table 1: In Vitro Biological Activity of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist

Assay TypeSpeciesParameterValue (nM)
GPR119 Agonist ActivityHumanEC501.2
GPR119 Agonist ActivityRatEC502.5

Table 2: Pharmacokinetic Profile of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist in Sprague-Dawley Rats (3 mg/kg, oral)

ParameterValue
Tmax (h)1.0
Cmax (ng/mL)358
AUC0-24h (ng·h/mL)1340
t1/2 (h)3.2
Bioavailability (F%)45

Experimental Protocols

Proposed Synthesis of this compound Core

A plausible synthetic route for the this compound core, a key intermediate for the synthesis of GPR119 agonist candidates, is outlined below. This proposed pathway is based on established chemical methodologies for similar diazaspirocyclic systems.

Synthesis_Workflow Start Starting Materials (e.g., N-Boc-piperidone, benzylamine) Step1 Reductive Amination Start->Step1 Intermediate1 N-Benzyl-N-Boc-4-aminopiperidine Step1->Intermediate1 Step2 Cyclization (e.g., with a suitable dielectrophile) Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 FinalCore This compound Core Step3->FinalCore Step4 Functionalization (Coupling with various side chains) FinalCore->Step4 FinalProduct Target GPR119 Agonist Derivatives Step4->FinalProduct

Proposed Synthetic Workflow
In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol describes the measurement of intracellular cAMP accumulation in response to GPR119 agonism using a stable cell line expressing the human GPR119 receptor.

Materials:

  • HEK293 or CHO cells stably expressing human GPR119.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX).

  • Test compounds (this compound derivatives) and a reference GPR119 agonist.

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into 384-well plates and incubate overnight.

  • Cell Preparation: Aspirate the culture medium and wash the cells once with Assay Buffer.

  • PDE Inhibition: Add Assay Buffer containing a PDE inhibitor to the cells and incubate for 30 minutes at room temperature.

  • Compound Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control and a reference agonist.

  • Incubation: Incubate the plates for 30-60 minutes at room temperature to stimulate the cells.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GLP-1 Secretion Assay

This protocol measures the secretion of GLP-1 from the human enteroendocrine NCI-H716 cell line in response to GPR119 agonism.

Materials:

  • NCI-H716 cells.

  • Assay Buffer (e.g., DMEM).

  • Test compounds and a reference GPR119 agonist.

  • DPP-4 inhibitor.

  • GLP-1 ELISA kit.

Procedure:

  • Cell Culture: Culture NCI-H716 cells to confluence.

  • Pre-incubation: Wash the cells gently with Assay Buffer and pre-incubate for 1-2 hours at 37°C to establish a basal secretion state.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh Assay Buffer containing different concentrations of the test compounds, a vehicle control, and a positive control.

  • Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant. To prevent GLP-1 degradation, immediately add a DPP-4 inhibitor.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a sensitive ELISA kit.

  • Data Analysis: Determine the dose-dependent effect of the test compounds on GLP-1 secretion.

In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the in vivo efficacy of GPR119 agonists on glycemic control in a rodent model.

Materials:

  • C57BL/6 mice.

  • Test compound formulation and vehicle control.

  • Glucose solution (e.g., 2 g/kg).

  • Glucometer and test strips.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the mice for at least one week. Fast the animals for 6-16 hours with free access to water before the test.

  • Baseline Blood Glucose: Take a baseline blood sample (Time 0) from the tail vein and measure the glucose level.

  • Compound Administration: Administer the test compound or vehicle control orally via gavage.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution orally.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for the glucose excursion. Efficacy is determined by the percentage reduction in AUC compared to the vehicle-treated group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives cAMP_Assay cAMP Accumulation Assay (GPR119-expressing cells) Synthesis->cAMP_Assay GLP1_Assay GLP-1 Secretion Assay (NCI-H716 cells) Synthesis->GLP1_Assay Potency Determine EC50 (Potency & Efficacy) cAMP_Assay->Potency GLP1_Assay->Potency PK_Studies Pharmacokinetic Studies (Rodents) Potency->PK_Studies OGTT Oral Glucose Tolerance Test (OGTT) (Rodent models of diabetes) PK_Studies->OGTT Efficacy Assess Glycemic Control (% AUC Reduction) OGTT->Efficacy Lead_Opt Lead Optimization & Candidate Selection Efficacy->Lead_Opt

Drug Discovery Workflow for GPR119 Agonists

References

Synthesis of Novel Benzothiazinones Utilizing a 7-Benzyl-2,7-diazaspiro[3.5]nonane Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of benzothiazinone derivatives. These compounds incorporate a 7-Benzyl-2,7-diazaspiro[3.5]nonane moiety, a scaffold that has demonstrated significant potential in the development of potent antimycobacterial agents. The synthetic strategy is a robust two-stage process involving the initial functionalization of a diazaspiro[3.5]nonane core via reductive amination, followed by coupling with a benzothiazinone precursor. This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug discovery, offering a clear pathway to generate a library of diverse benzothiazinone analogues for further biological evaluation.

Introduction

Benzothiazinones (BTZs) are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry, particularly as potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. The incorporation of a 2,7-diazaspiro[3.5]nonane moiety, particularly with a benzyl substituent at the 7-position, has been shown to enhance the antimycobacterial activity of these compounds, leading to the discovery of promising drug candidates.[1] This document outlines the synthetic procedures for preparing these complex molecules, providing detailed protocols and characterization data for a selection of derivatives.

Synthetic Strategy Overview

The synthesis of the target benzothiazinones is accomplished through a convergent two-part strategy. The first part involves the synthesis of the key intermediate, a substituted this compound, via reductive amination. The second part is the coupling of this intermediate with a pre-synthesized benzothiazinone core, typically a 2-chloro-8-nitro-6-(trifluoromethyl)-4H-benzo[e][2][3]thiazin-4-one.

cluster_0 Part 1: Synthesis of Substituted Diazaspiro[3.5]nonane Intermediate cluster_1 Part 2: Synthesis of Benzothiazinone Core N-Boc-2,7-diazaspiro[3.5]nonane N-Boc-2,7-diazaspiro[3.5]nonane Reductive_Amination Reductive Amination N-Boc-2,7-diazaspiro[3.5]nonane->Reductive_Amination Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive_Amination Boc-protected_Intermediate Boc-protected_Intermediate Reductive_Amination->Boc-protected_Intermediate Deprotection Boc Deprotection (TFA) Boc-protected_Intermediate->Deprotection Substituted_Diazaspiro_Intermediate Substituted 7-Benzyl- 2,7-diazaspiro[3.5]nonane Deprotection->Substituted_Diazaspiro_Intermediate Coupling Nucleophilic Substitution Substituted_Diazaspiro_Intermediate->Coupling Starting_Material Substituted 2-Chlorobenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2) Starting_Material->Acyl_Chloride_Formation Acyl_Isothiocyanate_Formation Acyl Isothiocyanate Formation (KSCN) Acyl_Chloride_Formation->Acyl_Isothiocyanate_Formation Cyclization Cyclization Acyl_Isothiocyanate_Formation->Cyclization BTZ_Core 2-Chloro-8-nitro-6-(trifluoromethyl) -4H-benzo[e][1,3]thiazin-4-one Cyclization->BTZ_Core BTZ_Core->Coupling Final_Product Target Benzothiazinone Derivative Coupling->Final_Product

Figure 1: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of Substituted this compound Intermediates

This protocol describes a general procedure for the synthesis of the key amine intermediate via reductive amination of N-Boc-2,7-diazaspiro[3.5]nonane with various aldehydes and ketones, followed by deprotection.

Step 1: Reductive Amination

  • To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1.0 mmol) in methanol (5 mL), add the desired aldehyde or ketone (1.0 mmol) and titanium(IV) isopropoxide (1.0 mL, 3.3 mmol).

  • Stir the mixture at 40 °C for 1 hour.

  • Add sodium cyanoborohydride (94 mg, 1.5 mmol) to the reaction mixture and continue stirring at 40 °C for 12 hours.

  • Quench the reaction by adding water (5 mL).

  • Filter the resulting precipitate and extract the filtrate with dichloromethane (DCM).

  • Wash the organic layer with brine and saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude Boc-protected intermediate in trifluoroacetic acid (TFA).

  • Stir the solution at room temperature until the reaction is complete (monitored by TLC).

  • Remove the TFA under reduced pressure to yield the crude substituted this compound intermediate, which is used in the next step without further purification.

Protocol 2: Synthesis of 2-(7-Benzyl-2,7-diazaspiro[3.5]nonan-2-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][2][3]thiazin-4-one Derivatives

This protocol outlines the final coupling step between the synthesized amine intermediate and the benzothiazinone core.

  • To a solution of the crude substituted this compound intermediate (from Protocol 1) in a suitable solvent such as methanol, add 2-chloro-8-nitro-6-(trifluoromethyl)-4H-benzo[e][2][3]thiazin-4-one (1.0 equivalent).

  • Add triethylamine (Et3N) to the mixture to act as a base.

  • Stir the reaction at room temperature for 20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final benzothiazinone derivative.

Data Presentation

The following table summarizes the synthesis of a selection of benzothiazinone derivatives using the protocols described above.

Compound IDSubstituent on Benzyl RingYield (%)1H NMR (500 MHz, CDCl3) δ13C NMR (150 MHz, CDCl3) δHRMS-ESI (m/z) [M+H]+
B1 4-Fluoro409.06 (s, 1H), 8.72 (s, 1H), 7.36–6.92 (m, 4H), 4.02–3.79 (m, 4H), 3.15–2.95 (m, 4H), 2.94 (s, 1H), 1.91 (brs, 4H), 1.77–1.30 (m, 2H), 0.68 (t, J = 7.4 Hz, 3H)166.42, 161.99 (d, J = 244.5 Hz), 161.70, 143.95, 136.89, 134.23, 133.22, 129.54 (q, J = 35.9 Hz), 126.70, 125.93 (q, J = 3.9 Hz), 122.42 (q, J = 273.1 Hz), 114.94 (d, J = 20.9 Hz), 74.63, 62.44, 44.38, 35.93, 33.85, 27.19, 9.86Calcd: 537.1578; Found: 537.1579
B2 4-Trifluoromethyl419.09 (d, J = 2.1 Hz, 1H), 8.75 (d, J = 2.1 Hz, 1H), 7.57 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 7.9 Hz, 2H), 4.02–3.79 (m, 4H), 3.18–2.95 (m, 5H), 1.91 (brs, 4H), 1.29–1.24 (m, 2H), 0.70 (t, J = 7.4 Hz, 3H)Not explicitly provided in search resultsNot explicitly provided in search results

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the experimental workflow.

Start Start Prepare_Reagents_1 Prepare N-Boc-2,7-diazaspiro[3.5]nonane and Aldehyde/Ketone Start->Prepare_Reagents_1 Reductive_Amination Perform Reductive Amination Prepare_Reagents_1->Reductive_Amination Isolate_Boc_Intermediate Isolate Boc-Protected Intermediate Reductive_Amination->Isolate_Boc_Intermediate Deprotection Perform Boc Deprotection Isolate_Boc_Intermediate->Deprotection Coupling Couple Amine Intermediate with Benzothiazinone Core Deprotection->Coupling Prepare_Reagents_2 Prepare 2-Chloro-Substituted Benzothiazinone Prepare_Reagents_2->Coupling Purification Purify Final Product (Column Chromatography) Coupling->Purification Characterization Characterize Final Product (NMR, HRMS) Purification->Characterization End End Characterization->End

Figure 2: Experimental Workflow Diagram.

Conclusion

The synthetic route detailed in this document provides a reliable and versatile method for the preparation of novel benzothiazinone derivatives incorporating the this compound scaffold. The protocols are straightforward and can be adapted to generate a wide range of analogues for structure-activity relationship (SAR) studies. The provided data serves as a reference for the characterization of these compounds. This work empowers researchers to further explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols: In Vitro Biological Evaluation of 7-Benzyl-2,7-diazaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro biological evaluation of 7-Benzyl-2,7-diazaspiro[3.5]nonane and its derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. These compounds have been investigated as modulators of the sigma-1 (σ1) and sigma-2 (σ2) receptors, covalent inhibitors of the KRAS G12C mutant protein, and as potent antimycobacterial agents.

This guide offers a summary of their biological activities, detailed experimental protocols for key in vitro assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological data for representative this compound derivatives, highlighting their potency as sigma receptor ligands and antimycobacterial agents.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities

Compound IDTargetKᵢ (nM)[1]
4b σ1 Receptor2.7
σ2 Receptor27
5b σ1 Receptor13
σ2 Receptor102
8f σ1 Receptor10
σ2 Receptor165

Table 2: Antimycobacterial Activity

Compound IDTarget OrganismMIC (µg/mL)[2]
B2 M. tuberculosis (MTB)< 0.01
Nontuberculous mycobacteria (NTM)< 0.03125–2.5

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate the screening of new this compound analogs.

Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds to sigma receptors.[3][4]

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for σ1 and σ2 receptors.

Materials:

  • Radioligands:

    • For σ1 receptors: [³H]-(+)-pentazocine

    • For σ2 receptors: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)

  • Membrane Preparations: Guinea pig liver membranes (for σ1) or rat liver membranes (for σ2).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).

  • Masking Ligand (for σ2 assay): (+)-pentazocine.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation fluid.

  • Microplate harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, membrane preparation (typically 100-200 µg of protein), and varying concentrations of the this compound test compound.

    • For the σ2 receptor assay, include a masking concentration of (+)-pentazocine to block the binding of [³H]-DTG to σ1 receptors.

  • Radioligand Addition: Add the radioligand at a concentration near its Kₔ value.

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a microplate harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of antimicrobial compounds.[5][6][7][8][9]

Objective: To determine the lowest concentration of a this compound compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Mycobacterium tuberculosis).

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).

  • Sterile 96-well microplates.

  • This compound test compound, dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.

  • Inoculum Preparation:

    • Grow the test microorganism to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL) in the growth medium.

  • Inoculation:

    • Add the prepared inoculum to each well of the microplate containing the test compound dilutions.

    • Include a positive control (inoculum with no compound) and a negative control (medium only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the optimal temperature for the test microorganism (e.g., 37°C for M. tuberculosis) for the required duration (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • Optionally, use a microplate reader to measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathways targeted by this compound compounds and the workflows of the described experimental protocols.

Signaling Pathways

Sigma_1_Receptor_Signaling Ligand This compound (Agonist) S1R_BiP σ1R-BiP Complex (Inactive) Ligand->S1R_BiP binds S1R_Active σ1R (Active Chaperone) S1R_BiP->S1R_Active dissociates ER_Stress ER Stress ER_Stress->S1R_BiP induces dissociation IP3R IP3 Receptor S1R_Active->IP3R modulates Ion_Channels Ion Channels (e.g., K+, Na+) S1R_Active->Ion_Channels modulates Ca_Homeostasis Calcium Homeostasis IP3R->Ca_Homeostasis regulates Cell_Survival Cell Survival Neuroprotection Ca_Homeostasis->Cell_Survival promotes Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability affects Neuronal_Excitability->Cell_Survival contributes to

Caption: Sigma-1 Receptor Signaling Pathway.

KRAS_G12C_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF activates Inhibitor This compound Derivative (Covalent Inhibitor) Inhibitor->KRAS_GDP covalently binds to Cys12, traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

Caption: KRAS G12C Signaling Pathway and Inhibition.

DprE1_Inhibition_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl- 2-keto-β-D-ribose (DPX) DprE1->DPX oxidizes DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE2->DPA reduces Arabinan Arabinan Synthesis DPA->Arabinan precursor for CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall essential for Inhibitor This compound Derivative Inhibitor->DprE1 inhibits

Caption: DprE1 Inhibition in Mycobacterial Cell Wall Synthesis.

Experimental Workflows

Radioligand_Binding_Workflow Start Start: Radioligand Binding Assay PrepMembranes Prepare Receptor Membranes Start->PrepMembranes SetupAssay Set up 96-well Plate: Membranes + Test Compound + Radioligand PrepMembranes->SetupAssay Incubate Incubate at 37°C SetupAssay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

MIC_Assay_Workflow Start Start: MIC Assay PrepDilutions Prepare Serial Dilutions of Test Compound in 96-well Plate Start->PrepDilutions PrepInoculum Prepare Standardized Bacterial Inoculum PrepDilutions->PrepInoculum Inoculate Inoculate Wells with Bacteria PrepInoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate ReadResults Visually Inspect for Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Experimental Workflow for MIC Assay.

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-2,7-diazaspiro[3.5]nonane is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid spirocyclic core is a desirable feature in modern drug design, offering a three-dimensional architecture that can enhance binding affinity and selectivity to biological targets. The development of a robust and scalable synthetic route is crucial for advancing drug discovery programs that utilize this scaffold. These application notes provide a detailed protocol for the multi-kilogram scale synthesis of this compound, focusing on process efficiency, yield optimization, and operational safety.

Scalable Synthetic Route Overview

The presented synthesis is a multi-step process designed for scalability and efficiency. The route commences with commercially available starting materials and proceeds through key transformations including the formation of a protected piperidine intermediate, introduction of a second nitrogen-containing ring, and a final reduction step to yield the target compound. While direct scale-up protocols are not extensively published, this procedure is a composite of established chemical transformations applicable to large-scale production.

Data Presentation

StepReactionStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Boc Protection4-Piperidone1-(tert-Butoxycarbonyl)-4-piperidoneDi-tert-butyl dicarbonate, TriethylamineDichloromethane0 to RT1295>98
2Reductive Amination1-(tert-Butoxycarbonyl)-4-piperidonetert-Butyl 4-(benzylamino)piperidine-1-carboxylateBenzylamine, Sodium triacetoxyborohydride1,2-DichloroethaneRT2485>97
3N-Alkylationtert-Butyl 4-(benzylamino)piperidine-1-carboxylatetert-Butyl 4-(benzyl(2,2-diethoxyethyl)amino)piperidine-1-carboxylate2-Bromo-1,1-diethoxyethane, Potassium carbonateAcetonitrile804875>95
4Cyclization/Deprotectiontert-Butyl 4-(benzyl(2,2-diethoxyethyl)amino)piperidine-1-carboxylate7-Benzyl-2,7-diazaspiro[3.5]nonan-1-oneTrifluoroacetic acidDichloromethane0 to RT1260>95
5Reduction7-Benzyl-2,7-diazaspiro[3.5]nonan-1-oneThis compoundLithium aluminum hydrideTetrahydrofuran0 to 651880>99

Experimental Workflow

Scale_Up_Synthesis_Workflow Start Start: 4-Piperidone Step1 Step 1: Boc Protection Start->Step1 Intermediate1 Intermediate 1: 1-(tert-Butoxycarbonyl)-4-piperidone Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 Intermediate 2: tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: N-Alkylation Intermediate2->Step3 Intermediate3 Intermediate 3: tert-Butyl 4-(benzyl(2,2-diethoxyethyl)amino)piperidine-1-carboxylate Step3->Intermediate3 Step4 Step 4: Cyclization/Deprotection Intermediate3->Step4 Intermediate4 Intermediate 4: 7-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Step4->Intermediate4 Step5 Step 5: LAH Reduction Intermediate4->Step5 FinalProduct Final Product: This compound Step5->FinalProduct

Caption: Experimental workflow for the scale-up synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-piperidone

  • To a 50 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-piperidone (5.0 kg, 50.4 mol) and dichloromethane (25 L).

  • Cool the mixture to 0-5 °C using a chiller.

  • Add triethylamine (7.7 kg, 76.1 mol) dropwise, maintaining the internal temperature below 10 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (12.1 kg, 55.4 mol) in dichloromethane (10 L) to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 L), saturated NaHCO₃ solution (2 x 10 L), and brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(tert-Butoxycarbonyl)-4-piperidone as a white solid.

Step 2: Synthesis of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

  • To a 50 L reactor, add 1-(tert-Butoxycarbonyl)-4-piperidone (9.5 kg, 47.7 mol), benzylamine (5.6 kg, 52.5 mol), and 1,2-dichloroethane (30 L).

  • Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (15.2 kg, 71.6 mol) portion-wise over 2 hours, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or crystallization to yield tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

Step 3: Synthesis of tert-Butyl 4-(benzyl(2,2-diethoxyethyl)amino)piperidine-1-carboxylate

  • In a 50 L reactor, dissolve tert-butyl 4-(benzylamino)piperidine-1-carboxylate (13.8 kg, 45.0 mol) in acetonitrile (25 L).

  • Add potassium carbonate (18.7 kg, 135.0 mol) and 2-bromo-1,1-diethoxyethane (10.7 kg, 54.0 mol).

  • Heat the mixture to 80 °C and stir for 48 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to obtain tert-butyl 4-(benzyl(2,2-diethoxyethyl)amino)piperidine-1-carboxylate.

Step 4: Synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

  • Charge a 50 L reactor with a solution of tert-butyl 4-(benzyl(2,2-diethoxyethyl)amino)piperidine-1-carboxylate (18.9 kg, 44.7 mol) in dichloromethane (30 L).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (15 L) dropwise over 2 hours, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully basify the residue with a cold saturated sodium bicarbonate solution to pH 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 15 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude lactam.

  • Purify by crystallization or column chromatography.

Step 5: Synthesis of this compound

  • Caution: Lithium aluminum hydride (LAH) is a highly reactive and flammable reagent. This procedure must be carried out by trained personnel in a controlled environment with appropriate safety precautions.

  • To a 100 L dry, nitrogen-purged reactor, add a suspension of lithium aluminum hydride (4.1 kg, 108.0 mol) in anhydrous tetrahydrofuran (40 L).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 7-benzyl-2,7-diazaspiro[3.5]nonan-1-one (9.8 kg, 42.5 mol) in anhydrous THF (20 L) dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C) for 18 hours.

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential slow addition of water (4.1 L), 15% aqueous NaOH (4.1 L), and water (12.3 L).

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure.

  • The residue can be further purified by vacuum distillation or by salt formation (e.g., dihydrochloride) and recrystallization to afford this compound with high purity.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Special care should be taken when handling reactive reagents such as lithium aluminum hydride. Emergency preparedness, including access to fire extinguishers and safety showers, is essential.

Conclusion

This document provides a comprehensive guide for the scale-up synthesis of this compound. The outlined protocols are designed to be robust and reproducible, enabling the efficient production of this valuable intermediate for pharmaceutical research and development. Adherence to the detailed procedures and safety precautions is paramount for successful and safe execution.

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-Benzyl-2,7-diazaspiro[3.5]nonane Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 7-Benzyl-2,7-diazaspiro[3.5]nonane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

Synthesis of the Precursor: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

A common and versatile route to this compound involves the synthesis of a Boc-protected precursor, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, followed by reductive amination and deprotection.

Question 1: What is a reliable method for synthesizing the tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate precursor?

Answer: A multi-step synthesis starting from N-Boc-4-piperidone is a common approach. While specific literature on the exact isomer can be sparse, a patent for a similar structure (tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylester) outlines a seven-step process that can be adapted. The key steps generally involve:

  • Reaction of N-Boc-4-piperidone with an appropriate nucleophile.

  • Reduction of a carbonyl group.

  • Sulfonylation of a hydroxyl group.

  • Intramolecular cyclization.

  • Reduction of a tosyl group.

  • Boc protection of the second amine.

  • Deprotection of a protecting group to yield the final precursor.

Troubleshooting Low Yield in Precursor Synthesis:

IssuePotential CauseRecommended Solution
Low yield in cyclization step Incomplete reaction or side reactions.Ensure anhydrous conditions and consider optimizing the base and reaction temperature. Cesium carbonate in acetonitrile is a reported condition for this type of cyclization.
Difficult purification Presence of closely related impurities.Column chromatography on silica gel is often effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can help separate the desired product from starting materials and byproducts.[1]
Incomplete Boc protection Inefficient reaction.Ensure the use of a slight excess of Boc anhydride and an appropriate base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature.
Route 1: Reductive Amination

This route involves the reaction of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with benzaldehyde to form an iminium ion, which is then reduced to the corresponding N-benzyl derivative. The final step is the deprotection of the Boc group.

Question 2: What are the critical parameters for optimizing the yield of the reductive amination step?

Answer: The success of reductive amination hinges on several factors: the choice of reducing agent, pH control, and reaction conditions.[2][3][4]

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesTypical Conditions
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over ketones/aldehydes. Can be used in a one-pot procedure.Moisture sensitive.Anhydrous aprotic solvent (e.g., DCE, THF), room temperature, 1-24 hours.[5]
Sodium cyanoborohydride (NaBH₃CN) Selective for iminium ions at acidic pH.Highly toxic (generates HCN in acidic conditions).Methanol solvent, pH 6-7 (adjusted with acetic acid), room temperature, several hours to overnight.[5]
Hydrogen with a catalyst (e.g., Pd/C) "Green" reducing agent, high yields possible.May reduce other functional groups (e.g., double bonds, nitro groups). Requires specialized equipment for handling hydrogen gas.Varies depending on catalyst and substrate.

Troubleshooting Reductive Amination:

IssuePotential CauseRecommended Solution
Low product yield Incomplete imine formation.Ensure the removal of water formed during imine formation by using molecular sieves or a Dean-Stark apparatus. A mildly acidic pH (4-5) generally favors imine formation.[2]
Aldehyde/ketone is reduced to an alcohol.Use a milder reducing agent like NaBH(OAc)₃ that is more selective for the iminium ion.[2]
Presence of unreacted starting amine Inefficient imine formation or reduction.Increase the reaction time or temperature. Consider using a slight excess of the benzaldehyde.
Difficult product isolation Amine product is soluble in the aqueous phase during workup.Perform an acid-base extraction. Acidify the reaction mixture to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product with an organic solvent.[6]

Question 3: How can the Boc protecting group be efficiently removed?

Answer: The Boc group is typically removed under acidic conditions.[7][8][9]

Table 2: Boc Deprotection Methods

ReagentConditionsAdvantagesDisadvantages
Trifluoroacetic acid (TFA) DCM solvent, room temperature, typically 1-3 hours.Fast and efficient.TFA is corrosive and needs to be thoroughly removed.
Hydrochloric acid (HCl) In a solvent like dioxane, ethyl acetate, or methanol.Inexpensive and effective.Can sometimes be slower than TFA.
Silica gel or acidic resins Can be used in some cases for a milder deprotection.Easy workup.May not be effective for all substrates.

Troubleshooting Boc Deprotection:

IssuePotential CauseRecommended Solution
Incomplete deprotection Insufficient acid or reaction time.Increase the amount of acid or prolong the reaction time. Monitor the reaction by TLC or LC-MS.
Formation of t-butylated byproducts The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule.[9]Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the t-butyl cation.
Route 2: Direct N-Benzylation

This approach involves the direct reaction of 2,7-diazaspiro[3.5]nonane with a benzylating agent, such as benzyl bromide or benzyl chloride.

Question 4: What are the common challenges with direct N-benzylation and how can they be overcome?

Answer: The main challenge with direct N-benzylation of a diamine is controlling the selectivity to obtain the mono-benzylated product and avoiding the formation of the di-benzylated byproduct.

Table 3: Optimizing Direct N-Benzylation

ParameterRecommendationRationale
Stoichiometry Use a controlled amount of the benzylating agent (typically 1.0-1.2 equivalents).Using a large excess of the benzylating agent will favor the formation of the di-benzylated product.
Base Use a non-nucleophilic base, such as potassium carbonate or triethylamine.To neutralize the acid formed during the reaction without competing with the amine nucleophile.
Solvent A polar aprotic solvent like acetonitrile or DMF is often suitable.To dissolve the reactants and facilitate the reaction.
Temperature Start at room temperature and gently heat if the reaction is slow.To control the reaction rate and minimize side reactions.

Troubleshooting Direct N-Benzylation:

IssuePotential CauseRecommended Solution
Formation of significant amounts of di-benzylated product Excess benzylating agent or prolonged reaction time.Carefully control the stoichiometry of the benzylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Low conversion Insufficient reactivity.Increase the reaction temperature or use a more reactive benzylating agent (e.g., benzyl bromide over benzyl chloride).
Complex product mixture Multiple alkylations and side reactions.Consider protecting one of the amine groups before benzylation to ensure mono-alkylation, followed by deprotection.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl this compound-2-carboxylate via Reductive Amination
  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) and benzaldehyde (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.[5]

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of Boc-7-benzyl-2,7-diazaspiro[3.5]nonane
  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_deprotection Deprotection A tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C Iminium Ion Formation A->C B Benzaldehyde B->C D Reduction (e.g., NaBH(OAc)₃) C->D E Boc-Protected Product D->E F Acid Treatment (e.g., TFA in DCM) E->F G Final Product: This compound F->G Troubleshooting_Reductive_Amination cluster_imine Imine Formation Issues cluster_reduction Reduction Issues Start Low Yield in Reductive Amination Imine_Check Check Imine Formation (TLC/LC-MS) Start->Imine_Check Reduction_Check Check for Byproducts Start->Reduction_Check Incomplete_Imine Incomplete Imine Formation Imine_Check->Incomplete_Imine New spot absent or weak Add_Drying_Agent Add Molecular Sieves Incomplete_Imine->Add_Drying_Agent Adjust_pH Adjust pH to 4-5 Incomplete_Imine->Adjust_pH Alcohol_Byproduct Alcohol Byproduct Detected Reduction_Check->Alcohol_Byproduct Starting carbonyl reduced Change_Reductant Use Milder Reductant (e.g., NaBH(OAc)₃) Alcohol_Byproduct->Change_Reductant

References

Technical Support Center: Purification of 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from incomplete reactions, and reagents used in the synthesis. Given its structure, potential impurities might consist of related spirocyclic compounds or products where the benzyl group has been modified. In syntheses involving the reduction of an amide, over-reduction to an olefin can be a source of impurities.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature of the impurities. The most common and effective techniques include:

  • Acid-Base Extraction: This is particularly useful for separating the basic this compound from neutral or acidic impurities.[2][3]

  • Column Chromatography: Silica gel or alumina column chromatography can be employed to separate the target compound from impurities with different polarities.[1][4]

  • Recrystallization: If a solid, this technique can be used to obtain highly pure crystalline material.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from its impurities during column chromatography or for assessing the purity of fractions from an extraction. Staining with potassium permanganate or using a UV lamp (if the impurities are UV active) can help visualize the spots.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery after acid-base extraction The pH of the aqueous layer was not sufficiently acidic or basic during the extraction steps.Ensure the pH is adjusted to fully protonate the diamine during the acidic wash (pH ~2) and to keep it deprotonated in the organic phase during the basic wash (pH ~12).
The compound has some solubility in the aqueous layer.Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. A back-extraction of the combined aqueous layers can also help recover any dissolved product.
Co-elution of impurities during column chromatography The solvent system (eluent) is not optimized for separation.Perform a thorough TLC analysis with different solvent systems to find the optimal eluent composition that provides good separation between your product and the impurities. A gradient elution may be necessary.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Streaking or tailing of the compound spot on TLC and column The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).Deactivate the silica gel by adding a small percentage of a base, such as triethylamine or ammonia, to the eluent system. This is particularly important for basic compounds like diamines.
Product seems to be degrading on the silica gel column The compound is unstable on acidic silica gel.Consider using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel.[5] You can test for stability by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots appear.[5]
Difficulty in removing a closely related impurity The impurity has a very similar polarity to the target compound.Try a different stationary phase (e.g., alumina instead of silica). Alternatively, consider derivatizing the mixture to alter the polarity of one component, followed by separation and deprotection. Recrystallization, if applicable, might be effective in removing small amounts of closely related impurities.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction twice.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 10M sodium hydroxide (NaOH), until the pH is greater than 12. This will deprotonate the diamine, making it insoluble in the aqueous layer.

  • Re-extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., dichloromethane) three times. The purified this compound will now be in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Column Chromatography Protocol

This protocol outlines a general procedure for purifying this compound using silica gel chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point for basic amines is a mixture of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, bubble-free column.[6]

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.[5]

  • Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup PurityCheck1 Purity Check (TLC/NMR) AcidBase->PurityCheck1 Column Column Chromatography PurityCheck2 Purity Check (TLC/NMR) Column->PurityCheck2 PurityCheck1->Column Purity < 95% PureProduct Pure Product PurityCheck1->PureProduct Purity > 95% PurityCheck2->PureProduct Purity > 95% FurtherPurification Further Purification Needed PurityCheck2->FurtherPurification Purity < 95%

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Yield or Purity? Method Which Purification Method? Start->Method AcidBase Acid-Base Extraction Method->AcidBase Extraction Column Column Chromatography Method->Column Chromatography CheckpH Check pH of Aqueous Layers AcidBase->CheckpH MultipleExtractions Perform Multiple Extractions AcidBase->MultipleExtractions OptimizeEluent Optimize Eluent System (TLC) Column->OptimizeEluent CheckLoading Reduce Sample Load Column->CheckLoading Streaking Streaking/Tailing on Column? Column->Streaking AddBase Add Base to Eluent (e.g., TEA) ChangeStationary Use Alumina or Deactivated Silica Streaking->AddBase Yes Degradation Degradation on Column? Streaking->Degradation No Degradation->ChangeStationary Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Enhancing the Solubility of 7-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 7-Benzyl-2,7-diazaspiro[3.5]nonane derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to aid in your research and development efforts.

Troubleshooting Guide and FAQs

This section addresses common questions and issues related to the solubility of this compound derivatives.

Q1: My this compound derivative has poor solubility in aqueous solutions. What are the first steps I should take?

A1: Initial efforts should focus on understanding the physicochemical properties of your specific derivative and performing simple solubility tests.

  • Review Physicochemical Properties: Assess the compound's lipophilicity (LogP) and pKa. A high LogP value indicates a more lipophilic and likely less water-soluble compound. The pKa will help determine if the molecule has ionizable groups, which is crucial for pH modification strategies.

  • Initial Solvent Screen: Test the solubility of a small amount of your compound in a variety of solvents, including aqueous buffers at different pH values, and organic solvents like DMSO, ethanol, and PEG 400. This will provide a baseline understanding of its solubility profile.

Q2: Can I improve the solubility of my basic this compound derivative by adjusting the pH?

A2: Yes, for basic compounds, forming a salt by lowering the pH is a common and effective method to enhance aqueous solubility.[1][2] The basic nitrogen atoms in the diazaspiro core can be protonated in acidic conditions, leading to the formation of a more soluble salt.[1][2] It is recommended to test the solubility in a range of acidic buffers (e.g., pH 2, 4, 6) to determine the optimal pH for solubilization.

Q3: Salt formation did not sufficiently improve the solubility for my downstream applications. What other formulation strategies can I explore?

A3: Several advanced formulation strategies can be employed to overcome poor solubility:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your compound to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[3][4] This is typically achieved by dispersing the drug in a polymer matrix.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced dissolution velocity and saturation solubility.[5][6]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic regions of your molecule within the cavity of a cyclodextrin can improve its aqueous solubility.[7][8]

Q4: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." Several approaches can mitigate this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%).

  • Use Excipients: Including solubilizing excipients like surfactants (e.g., Tween 80) or cyclodextrins in the aqueous buffer can help maintain the compound's solubility.

  • Prepare a Nanosuspension or an Amorphous Solid Dispersion: These formulations are designed to improve aqueous dispersibility and can prevent precipitation upon dilution.

Data Presentation

The following tables provide illustrative data for a hypothetical this compound derivative ("Compound X") to demonstrate the potential improvements in solubility that can be achieved with different techniques. Note: This data is for example purposes only and actual results will vary depending on the specific derivative.

Table 1: Solubility of Compound X in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (pH 7.4)< 0.01
0.1 N HCl2.5
DMSO> 150
Ethanol8.0
PEG 40030.0

Table 2: Apparent Solubility Enhancement of Compound X (at pH 7.4)

Formulation StrategyApparent Solubility (µg/mL)Fold Increase (vs. Water)
Unformulated Compound X< 10-
1:2 Molar Ratio with Hydroxypropyl-β-Cyclodextrin250> 25
Amorphous Solid Dispersion (10% drug load in PVP K30)800> 80
Nanosuspension (200 nm particle size)1500> 150

Experimental Protocols

The following are detailed protocols for key solubility enhancement techniques.

Protocol 1: Salt Formation via Reaction with HCl

Objective: To prepare the hydrochloride salt of a this compound derivative to improve aqueous solubility.

Materials:

  • This compound derivative (free base)

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolve the this compound derivative in a minimal amount of anhydrous diethyl ether in a round bottom flask with a magnetic stir bar.

  • While stirring, slowly add a stoichiometric amount of 2 M HCl in diethyl ether dropwise to the solution.

  • A precipitate of the hydrochloride salt should form. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the hydrochloride salt in a vacuum oven at a temperature below its decomposition point until a constant weight is achieved.

  • Characterize the resulting salt (e.g., by melting point, NMR, and elemental analysis) and assess its aqueous solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion (ASD) of a this compound derivative with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:9 by weight).

  • Dissolve the this compound derivative and PVP K30 in a sufficient amount of methanol in a round bottom flask to form a clear solution.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Further dry the solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid from the flask. The resulting powder is the amorphous solid dispersion.

  • Characterize the ASD for its amorphous nature (e.g., using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC)) and evaluate its dissolution properties.

Protocol 3: Nanosuspension Preparation by High-Pressure Homogenization

Objective: To produce a nanosuspension of a this compound derivative to increase its surface area and dissolution velocity.

Materials:

  • Micronized this compound derivative

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • High-pressure homogenizer

  • High-speed stirrer

Procedure:

  • Prepare a presuspension by dispersing the micronized drug in the stabilizer solution using a high-speed stirrer for 30 minutes.

  • Process the presuspension through a high-pressure homogenizer. The specific pressure and number of cycles will need to be optimized for the particular compound and desired particle size (e.g., 1500 bar for 10-20 cycles).

  • Monitor the particle size distribution of the suspension during homogenization using a suitable particle size analyzer (e.g., dynamic light scattering).

  • Continue homogenization until the desired particle size and a narrow size distribution are achieved.

  • The resulting nanosuspension can be used directly for in vitro or in vivo studies or can be further processed (e.g., lyophilized) into a solid dosage form.

Protocol 4: Cyclodextrin Complexation by Freeze-Drying

Objective: To prepare an inclusion complex of a this compound derivative with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v).

  • Add the this compound derivative to the HP-β-CD solution in a molar ratio that has been determined to be optimal (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

  • Stir the mixture at room temperature for 24-72 hours to allow for complex formation. The solution should become clear as the drug dissolves.

  • Freeze the resulting solution (e.g., at -80°C).

  • Lyophilize the frozen solution under vacuum until all the water has been removed.

  • The resulting fluffy powder is the drug-cyclodextrin inclusion complex.

  • Characterize the complex to confirm its formation (e.g., by DSC, PXRD, and NMR) and determine its apparent solubility in water.

Visualizations

The following diagrams illustrate the workflows and concepts described in this technical support center.

experimental_workflow cluster_problem Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound Derivative salt Salt Formation problem->salt pH Modification asd Amorphous Solid Dispersion problem->asd Formulation nano Nanosuspension problem->nano Particle Size Reduction cd Cyclodextrin Complexation problem->cd Encapsulation outcome Improved Solubility & Bioavailability salt->outcome asd->outcome nano->outcome cd->outcome

Figure 1. Workflow for addressing poor solubility.

salt_formation_pathway compound Poorly Soluble Free Base (R-NH-R') salt Water-Soluble Salt ([R-NH2+-R']Cl-) compound->salt + Acid acid Acid (e.g., HCl) acid->salt

Figure 2. Salt formation signaling pathway.

asd_concept crystalline Crystalline Drug (Low Energy, Low Solubility) amorphous Amorphous Drug in Polymer Matrix (High Energy, High Solubility) crystalline->amorphous Energy Input (e.g., Solvent Evaporation)

Figure 3. Concept of amorphous solid dispersion.

References

Overcoming low yield in spirocyclization reactions for diazaspiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Investigation

I've started with a thorough search to gather information on low yields in spirocyclization, particularly for diazaspiro compounds. I'm focusing on common issues and general troubleshooting strategies. My aim is to build a solid foundation of existing knowledge before moving onto more specific areas.

Deep Dive Begins

I'm now zeroing in on frequently encountered issues in spirocyclization reactions for diazaspiro compounds. I'm building a question-and-answer format for troubleshooting, aiming to pinpoint key problems. Following that, I'm gathering and structuring quantitative data on reaction conditions and yields, while also searching for detailed experimental protocols for key reactions. Finally, I'll be creating helpful Graphviz diagrams to illustrate workflows and decision-making.

Expanding the Search

I'm now expanding my search to gather information on the impact of various reaction conditions on yields, specifically for diazaspiro compounds. I'm focusing on common solvent effects, temperature variations, and catalyst loading. I'm also actively searching for detailed experimental protocols for key reactions, which will be essential for building a robust resource.

Gathering Yield Information

I've made headway in compiling information for the technical support document. I've pinpointed several prevalent issues contributing to low yields in diazaspiro spirocyclization reactions. These include factors like catalyst deactivation and non-ideal conditions. I'm focusing on organizing this information in a user-friendly manner for the document.

Analyzing Data Structure

My initial data assessment revealed several common issues in diazaspiro spirocyclization reactions, like catalyst deactivation. I found examples and troubleshooting steps, but quantitative data is disorganized. I now plan to format yields into tables and write detailed protocols for better structure. My next step will be generating visualizations. I have enough to begin forming FAQs and troubleshooting guides.

Formulating the Document Structure

I've gathered sufficient information to initiate the document's structure, focusing on a robust FAQs section to address frequent challenges in diazaspiro synthesis. I'm now drafting the troubleshooting guide, focusing on a Q&A format. The plan is to present the quantitative yield data found in structured tables. Alongside this, I am drafting detailed experimental protocols and preparing Graphviz diagrams for clarity. I plan to incorporate all these sections into a user-friendly technical support document.

Stability issues of the diazaspiro[3.5]nonane ring under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of diazaspiro[3.5]nonane-containing compounds under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of the diazaspiro[3.5]nonane ring under acidic conditions?

The diazaspiro[3.5]nonane ring system, like other saturated nitrogen-containing heterocycles, can be susceptible to degradation under acidic conditions. The primary concern is the acid-catalyzed hydrolysis or ring-opening of the spirocyclic system. The extent of degradation is influenced by factors such as pH, temperature, and the nature of substituents on the ring.[1][2][3] While specific data on diazaspiro[3.5]nonane is limited in publicly available literature, the general principles of acid-catalyzed reactions of amines and ethers (if applicable as part of a larger molecule) would apply.

Q2: How does the pH of the solution affect the stability of diazaspiro[3.5]nonane derivatives?

The pH of a solution is a critical factor in determining the chemical stability of many organic molecules.[2] For diazaspiro[3.5]nonane derivatives, which contain basic nitrogen atoms, the pKa of these nitrogens will determine their protonation state at a given pH. Protonation of the nitrogen atoms can make the adjacent C-N bonds more susceptible to nucleophilic attack by water, potentially leading to ring opening. Therefore, lower pH (more acidic) conditions are generally expected to increase the rate of degradation.

Q3: Are there any predictive models for the stability of diazaspiro[3.5]nonane rings?

While specific predictive models for the diazaspiro[3.5]nonane ring were not identified in the initial search, computational chemistry approaches, such as Density Functional Theory (DFT), can be employed to study reaction mechanisms. Such studies can shed light on the thermodynamics and kinetics of potential degradation pathways under acidic conditions.

Troubleshooting Guide

Issue: My diazaspiro[3.5]nonane-containing compound is degrading during an experiment conducted in an acidic buffer.

Possible Cause 1: Acid-catalyzed hydrolysis.

  • Troubleshooting Step 1: Determine the pH of your experimental conditions and the pKa of your compound's nitrogen atoms. If the pH is significantly lower than the pKa, the nitrogens will be protonated, potentially activating the ring for degradation.

  • Troubleshooting Step 2: Consider using a less acidic buffer system if your experimental protocol allows. Buffers are crucial for maintaining a constant pH.[2]

  • Troubleshooting Step 3: Reduce the temperature of the experiment. Chemical degradation rates are typically temperature-dependent.

  • Troubleshooting Step 4: Analyze for potential degradation products using techniques like LC-MS to confirm the degradation pathway.

Possible Cause 2: Presence of other reactive functional groups.

  • Troubleshooting Step 1: Examine the full structure of your molecule. Other functional groups may be labile to acidic conditions and their degradation could be misinterpreted as instability of the diazaspiro ring.

  • Troubleshooting Step 2: Conduct control experiments with simpler analogs of your molecule to isolate the source of instability.

Experimental Protocols

Protocol 1: General Acidic Stability Assessment

This protocol outlines a general procedure for assessing the stability of a diazaspiro[3.5]nonane-containing compound under acidic conditions.

Materials:

  • Test compound

  • Hydrochloric acid (HCl) solutions (0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M and 1 M) for neutralization

  • A suitable buffer system (e.g., acetate buffer for pH 4-6)[4]

  • High-purity water

  • Organic solvent for stock solution (e.g., DMSO, Methanol)

  • HPLC or LC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.[5]

  • Acidic Treatment:

    • In a clean vial, add a known volume of the stock solution to a larger volume of 0.1 M HCl to achieve the desired final concentration (e.g., 10-50 µM).

    • Prepare a parallel sample using 1 M HCl for more stringent testing.

    • Prepare a control sample in the buffer solution without the strong acid.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).[4]

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[5]

  • Neutralization and Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the acid-catalyzed degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining.

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time 0. This data can be used to determine the degradation kinetics.

Table 1: Example Data for Acidic Stability Study

Time (hours) % Remaining (0.1 M HCl) % Remaining (1 M HCl)
0 100 100
1 98.5 92.3
2 97.1 85.6
4 94.2 73.1
8 88.9 55.4

| 24 | 75.3 | 28.7 |

Visualizations

Below are diagrams illustrating conceptual workflows and potential degradation pathways.

G cluster_workflow Acidic Stability Testing Workflow A Prepare Stock Solution of Diazaspiro[3.5]nonane Derivative B Incubate in Acidic Buffer (e.g., pH 2-4) A->B C Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) B->C D Neutralize Aliquots C->D E Analyze by LC-MS D->E F Determine % Degradation vs. Time E->F

Caption: Workflow for assessing the stability of a diazaspiro[3.5]nonane derivative under acidic conditions.

G cluster_pathway Hypothetical Acid-Catalyzed Degradation Pathway A Diazaspiro[3.5]nonane Derivative B Protonated Intermediate (on one or both Nitrogens) A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Ring-Opened Product(s) C->D Rearrangement

Caption: A conceptual diagram of a possible acid-catalyzed degradation pathway for a diazaspiro[3.5]nonane ring.

References

Refinement of reaction conditions for functionalizing 7-Benzyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of reaction conditions for functionalizing 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

The primary reactive sites are the two secondary amine groups at the 2- and 7-positions of the diazaspiro[3.5]nonane core. The nitrogen at the 2-position is part of an azetidine ring, while the nitrogen at the 7-position is part of a piperidine ring and is protected with a benzyl group. The differing steric and electronic environments of these two nitrogens can be exploited for selective functionalization.

Q2: How can I achieve selective functionalization of the N2-position?

Selective functionalization of the less sterically hindered N2-position can often be achieved by careful control of reaction conditions, such as using bulky reagents or performing the reaction at low temperatures. For certain reactions like acylation, the inherent reactivity difference between the two amines may favor substitution at the N2 position.

Q3: What are the common methods for deprotection of the N7-benzyl group?

The N-benzyl group can be removed under various conditions, most commonly through catalytic hydrogenation. However, the choice of method depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound.

Acylation Reactions

Problem: Low yield or incomplete reaction.

Possible Cause Troubleshooting Recommendation
Insufficiently activated acylating agent. Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).
Steric hindrance. For bulky acylating agents, consider increasing the reaction temperature or using a less hindered base.
Base incompatibility. Ensure the base used is non-nucleophilic and strong enough to scavenge the acid byproduct without reacting with the starting material or product.
Poor solubility of starting materials. Choose a solvent in which all reactants are fully soluble at the reaction temperature.

Problem: Di-acylation or lack of selectivity.

Possible Cause Troubleshooting Recommendation
Excess acylating agent. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent.
High reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor selective acylation of the more reactive N2-amine.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-acylated product is formed.
Alkylation Reactions

Problem: Over-alkylation leading to quaternary ammonium salts.

Possible Cause Troubleshooting Recommendation
Excessive alkylating agent. Use a controlled amount of the alkylating agent (typically 1.0-1.1 equivalents).
High reaction temperature. Conduct the reaction at a lower temperature to minimize over-alkylation.
Strongly basic conditions. Use a milder base or a hindered non-nucleophilic base.

Problem: Poor reactivity or no reaction.

Possible Cause Troubleshooting Recommendation
Poor leaving group on the alkylating agent. Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride).
Insufficiently nucleophilic amine. The N-benzyl group can reduce the nucleophilicity of the N7-amine. For alkylation at this position, deprotection might be necessary first.
Solvent effects. Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.
Reductive Amination

Problem: Low yield of the desired amine.

Possible Cause Troubleshooting Recommendation
Inefficient imine formation. Use a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(OiPr)₄) to drive the imine formation equilibrium.
Decomposition of the aldehyde/ketone. Add the reducing agent after the imine has formed, or use a milder reducing agent that does not reduce the carbonyl compound.
Side reactions of the reducing agent. Choose a reducing agent that is selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2]

Problem: Formation of byproducts.

Possible Cause Troubleshooting Recommendation
Reduction of the carbonyl starting material. Use a pH-controlled reaction or a selective reducing agent like NaBH(OAc)₃.[1]
Over-alkylation of the product amine. Use a stoichiometric amount of the aldehyde/ketone.

Experimental Protocols

Protocol 1: Selective N2-Acylation
  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.).

  • Slowly add the acyl chloride (1.05 eq.) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Debenzylation via Catalytic Hydrogenation
  • Dissolve the N-benzylated substrate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a palladium catalyst, typically 10% Pd/C (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Data Presentation

Table 1: Comparison of Reaction Conditions for N2-Acylation

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl chlorideEt₃NDCM0292
2Benzoyl chlorideDIPEATHFRT485
3Acetic anhydridePyridineDCMRT678

Table 2: Screening of Reducing Agents for Reductive Amination

EntryAldehydeReducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCERT1288
2IsobutyraldehydeNaBH₃CNMeOHRT1682
3CyclohexanoneNaBH₄EtOH0475 (with some reduced ketone)

Visualizations

experimental_workflow cluster_acylation Selective N2-Acylation cluster_debenzylation N7-Debenzylation cluster_alkylation N7-Alkylation A1 This compound A3 N2-Acylated Product A1->A3 DCM, 0°C A2 Acyl Chloride / Base A2->A3 D1 N2-Functionalized-7-Benzyl-2,7-diazaspiro[3.5]nonane D3 N2-Functionalized-2,7-diazaspiro[3.5]nonane D1->D3 MeOH, RT D2 H₂, Pd/C D2->D3 B1 N2-Functionalized-2,7-diazaspiro[3.5]nonane B3 N2,N7-Difunctionalized Product B1->B3 DMF, RT B2 Alkyl Halide / Base B2->B3

Caption: General workflow for sequential functionalization.

troubleshooting_logic cluster_acylation_solutions Acylation Troubleshooting cluster_alkylation_solutions Alkylation Troubleshooting cluster_reductive_amination_solutions Reductive Amination Troubleshooting Start Low Reaction Yield? Acylation Acylation Issue Start->Acylation Yes Alkylation Alkylation Issue Start->Alkylation Yes ReductiveAmination Reductive Amination Issue Start->ReductiveAmination Yes Acyl_Sol1 Check Acylating Agent Activity Acylation->Acyl_Sol1 Acyl_Sol2 Optimize Base and Temperature Acylation->Acyl_Sol2 Alkyl_Sol1 Control Stoichiometry Alkylation->Alkyl_Sol1 Alkyl_Sol2 Use Better Leaving Group Alkylation->Alkyl_Sol2 RA_Sol1 Improve Imine Formation ReductiveAmination->RA_Sol1 RA_Sol2 Use Selective Reducing Agent ReductiveAmination->RA_Sol2

Caption: Troubleshooting decision-making process.

References

Troubleshooting guide for the synthesis of spirocyclic amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of spirocyclic amines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield in Spirocyclization

Question: I am attempting a spirocyclization reaction (e.g., Pictet-Spengler, intramolecular hydroamination) and observing very low or no formation of the desired spirocyclic amine. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a spirocyclization reaction can stem from several factors, ranging from substrate reactivity to reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]

Potential Causes & Solutions:

  • Insufficiently Activated Starting Materials:

    • Aromatic Ring: For reactions like the Pictet-Spengler, the aromatic ring may not be electron-rich enough for efficient cyclization.[3][4] Consider using substrates with electron-donating groups on the aromatic ring.[3][4]

    • Nucleophile/Electrophile: The nucleophilicity of the amine or the electrophilicity of the carbonyl group (or other electrophilic partner) may be too low. For intramolecular hydroamination, the alkene might be sterically hindered or electronically poor.[5]

    • Solution: Enhance the reactivity by modifying the substrate or choosing a more potent catalyst. For instance, in the Pictet-Spengler reaction, stronger acid catalysts can increase the electrophilicity of the iminium ion intermediate.[6][7]

  • Improper Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. Some reactions proceed at room temperature, while others require heating.[3] However, excessively high temperatures can lead to decomposition.[1][8]

    • Solution: Experiment with a range of temperatures, starting with milder conditions and gradually increasing if no reaction is observed.[6] Careful monitoring by TLC or LC-MS is crucial to find the balance between reaction rate and decomposition.

    • Catalyst: The choice and concentration of the catalyst are critical. For acid-catalyzed reactions, insufficient acidity will result in no reaction, while overly harsh conditions can degrade the starting materials.[6]

    • Solution: Screen different catalysts (e.g., protic vs. Lewis acids) and optimize the catalyst loading. For gold-catalyzed hydroamination, the choice of ligands on the gold complex is crucial.[9][10]

  • Poor Quality of Reagents and Solvents:

    • Impurities: Impurities in starting materials, reagents, or solvents can poison the catalyst or lead to side reactions.[6][11]

    • Moisture: Water can hydrolyze key intermediates, such as iminium ions in the Pictet-Spengler reaction, or deactivate moisture-sensitive catalysts and reagents.[6]

    • Solution: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[6][11] Flame-drying glassware is also recommended.[2]

  • Steric Hindrance:

    • Bulky substituents on the reacting partners can sterically hinder the cyclization step.[6] This is a common issue in the synthesis of highly substituted spirocycles.

    • Solution: If possible, redesign the substrate to reduce steric clash. Alternatively, prolonged reaction times, higher temperatures, or more active catalysts might be necessary to overcome the steric barrier.[6]

  • Unfavorable Reaction Equilibrium:

    • Many spirocyclization reactions are reversible.[12]

    • Solution: To drive the reaction forward, consider removing a byproduct, such as water in the case of imine formation, using a Dean-Stark trap or molecular sieves.[13]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired spirocyclic amine, but I am also observing significant amounts of side products. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge. Identifying the structure of the byproduct can provide valuable insight into the competing reaction pathways.

Common Side Products & Minimization Strategies:

  • Enamines: In reactions involving ketones and secondary amines, enamines can form as byproducts.[12][14] Enamines are constitutional isomers of imines and their formation is often reversible.[13][15]

    • Minimization: The formation of enamines versus imines is dependent on the amine used (secondary amines form enamines, primary amines form imines). If an enamine is an undesired product from a reaction with a secondary amine, it may be possible to hydrolyze it back to the ketone and amine under acidic conditions.[15]

  • Rearranged Products: In dearomative spirocyclization, the spirocyclic intermediate may be prone to rearrangement to a more stable phenolic compound.[16]

    • Minimization: This can be difficult to avoid as it is often thermodynamically driven. Milder reaction conditions (lower temperature, shorter reaction time) may favor the kinetic spirocyclic product.

  • Polymerization/Decomposition: Highly reactive intermediates or harsh reaction conditions can lead to polymerization or decomposition of starting materials and products.[11]

    • Minimization: Use a lower reaction temperature, add reagents slowly to control exotherms, and monitor the reaction closely to avoid prolonged reaction times after completion.[2][17]

  • Oxidation: The indole nucleus in tryptamine derivatives is susceptible to oxidation, especially under harsh conditions.[6]

    • Minimization: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Issue 3: Difficulty with Product Purification

Question: I have successfully synthesized my spirocyclic amine, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of spirocyclic amines can be challenging due to their unique properties.

Purification Strategies:

  • Chromatography:

    • Challenge: Diastereomers of spirocyclic compounds can have very similar polarities, making them difficult to separate by standard silica gel chromatography.[6]

    • Solution: Use high-performance silica gel and carefully optimize the eluent system, possibly using a gradient elution.[6] In some cases, switching to a different stationary phase, such as alumina, may be beneficial.[17]

    • Challenge: Amines can streak on silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve peak shape.

  • Acid-Base Extraction:

    • Principle: Amines are basic and can be protonated by acids to form water-soluble ammonium salts. This allows for their separation from neutral or acidic impurities.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Crystallization:

    • If the spirocyclic amine is a solid, crystallization can be a highly effective purification method. A systematic screen of different solvents and solvent mixtures is often necessary to find suitable crystallization conditions.[17]

  • Precipitation with Trichloroacetic Acid (TCA):

    • Principle: TCA can trigger the precipitation of amines as their protonated salts, allowing for separation from impurities.[18][19] The resulting amine-TCA salt can then be heated to liberate the pure amine through decarboxylation of the TCA.[18][19]

    • Advantage: This method can reduce the number of operations and waste generated compared to traditional acid-base extraction.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in the synthesis of spirocyclic amines?

A1: Protecting groups are often essential in the synthesis of complex molecules like spirocyclic amines.[20][21] They are used to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.[20][21] For example, an amine might be protected as a carbamate (e.g., Boc or Cbz) to reduce its nucleophilicity and prevent it from reacting with an electrophile intended for another part of the molecule.[20][22] The choice of protecting group is crucial; it must be stable to the reaction conditions and easily removable in a subsequent step without affecting the rest of the molecule.[20]

Q2: How do I choose the best synthetic strategy for my target spirocyclic amine?

A2: The choice of strategy depends on the specific structure of the target molecule.

  • For spiro-tetrahydro-β-carbolines or spiro-tetrahydroisoquinolines: The Pictet-Spengler reaction is a powerful and direct method.[7][23]

  • For the formation of spiro-pyrrolidines or -piperidines from unsaturated amines: Intramolecular hydroamination is a good choice. Gold-catalyzed methods are often mild and have a broad substrate scope.[9][10]

  • For spiro-β-lactams: The Staudinger [2+2] ketene-imine cycloaddition is a common and effective method.[24]

  • For accessing spirocycles through dearomatization: Dearomative spirocyclization strategies are increasingly popular for creating complex 3D structures.[16][25][26][27]

Q3: What are some common catalysts used in spirocyclic amine synthesis?

A3: A variety of catalysts are employed depending on the reaction type:

  • Pictet-Spengler Reaction: Strong protic acids (e.g., trifluoroacetic acid, TFA) or Lewis acids (e.g., BF₃·OEt₂) are commonly used.[6] Chiral phosphoric acids can be used for enantioselective variants.[3]

  • Intramolecular Hydroamination: Gold(I) complexes, such as those with phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for activating alkynes and alkenes.[9][10][18][28]

  • Dearomative Spirocyclization: Hypervalent iodine reagents are often used to mediate oxidative dearomatizing spirocyclizations.[16]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Enantioselective Pictet-Spengler Reaction for Spiroindolone Synthesis

EntryIsatin DerivativeTryptamine DerivativeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)er (S:R)
1N-Me, 5-Br5-MeO(S)-TRIP (10)CH₂Cl₂23729580:20
2N-Me, 5-Br5-MeO(R)-STRIP (10)CH₂Cl₂23729625:75
3N-Me, 5-Br5-MeO(R)-8b (20)CH₂Cl₂2372-96>9912:88
4N-H, 5-Cl5-MeO(S)-8d (10)DMF4024-489190:10
5N-H, 5-F5-MeO(S)-8d (10)DMF4024-489491:9

*Data adapted from relevant literature. Yields are isolated yields. er = enantiomeric ratio. (S)-TRIP and (R)-STRIP are chiral phosphoric acid catalysts. 8b and 8d are specific BINOL-derived phosphoric acid catalysts.

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction for Spirooxindole Synthesis

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 equiv) and the tryptamine derivative (1.1 equiv).

  • Dissolution: Add the appropriate anhydrous solvent (e.g., dichloromethane or DMF) to dissolve the starting materials.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid or a chiral phosphoric acid, 10-20 mol%) to the stirred solution at room temperature.[3]

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 23 °C or 40 °C) for the required time (24-96 hours).[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole product.

Protocol 2: General Procedure for Gold(I)-Catalyzed Intramolecular Hydroamination of an Alkenyl Amine

  • Preparation: In a glovebox or under an inert atmosphere, add the gold(I) precatalyst (e.g., [Au(IPr)Cl], 2-5 mol%) and a silver salt co-catalyst (e.g., AgOTf, 2-5 mol%) to a flame-dried reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene).

  • Substrate Addition: Add the N-protected alkenyl amine substrate (1.0 equiv) to the catalyst mixture.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C).[9] Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a short plug of celite or silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the pure spirocyclic amine.

Visualizations

G start Low Yield or No Product q1 Check Reagent Purity & Dryness start->q1 s1 Purify Starting Materials Use Anhydrous Solvents q1->s1 Impure/Wet q2 Review Reaction Conditions q1->q2 Pure/Dry s1->q2 s2 Optimize Temperature (Screen Range) q2->s2 Suboptimal q3 Is Catalyst Appropriate? q2->q3 Optimal s2->q3 s3 Screen Catalysts (Lewis vs. Protic Acid) Optimize Loading q3->s3 No / Unsure q4 Steric Hindrance an Issue? q3->q4 Yes s3->q4 s4 Increase Reaction Time/Temp Consider Substrate Redesign q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: Troubleshooting workflow for low yield in spirocyclization reactions.

pictet_spengler reactants Tryptamine + Aldehyde h_plus H+ schiff_base Schiff Base reactants->schiff_base -H₂O iminium Iminium Ion (Electrophile) schiff_base->iminium -H+ cyclization Intramolecular Electrophilic Attack iminium->cyclization spiro_intermediate Spirocyclic Intermediate cyclization->spiro_intermediate rearrangement Rearomatization spiro_intermediate->rearrangement -H+ product Spirocyclic Amine rearrangement->product

Caption: Simplified pathway for the acid-catalyzed Pictet-Spengler reaction.

experimental_workflow setup 1. Reaction Setup (Inert Atmosphere, Dry Glassware) reagents 2. Addition of Reagents & Catalyst setup->reagents reaction 3. Reaction Monitoring (TLC / LC-MS) reagents->reaction workup 4. Quenching & Aqueous Workup (e.g., Acid-Base Extraction) reaction->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for spirocyclic amine synthesis.

References

Strategies to reduce impurities in 7-Benzyl-2,7-diazaspiro[3.5]nonane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when following a synthetic route involving the reduction of a cyclic amide precursor.

Issue 1: Presence of Unreacted Starting Material (this compound-1,3-dione)

  • Q1: My final product shows a significant amount of the diketopiperazine starting material. What are the likely causes and how can I resolve this?

    A1: Incomplete reduction is the primary cause. This can be due to several factors:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Lithium Aluminum Hydride, LAH) to the starting material may be inadequate.

    • Low Reaction Temperature: The reaction may not have reached the optimal temperature for the reduction to go to completion.

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Poor Reagent Quality: The reducing agent may have degraded due to improper storage or handling.

    Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the correct molar ratio of the reducing agent is used. It is advisable to use a slight excess.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Extend Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature.

    • Use Fresh Reagent: Employ a fresh, properly stored batch of the reducing agent.

Issue 2: Formation of Partially Reduced Intermediates

  • Q2: I am observing an impurity with a mass corresponding to the mono-reduced intermediate (e.g., 7-Benzyl-2,7-diazaspiro[3.5]nonan-1-one). How can I minimize its formation?

    A2: The presence of mono-reduced intermediates is also a result of incomplete reduction. The strategies to minimize this are similar to those for unreacted starting material. A step-wise addition of the reducing agent at a controlled temperature can sometimes lead to the accumulation of intermediates.

    Mitigation Strategies:

    • Ensure Homogeneous Reaction: Maintain efficient stirring to ensure the starting material is well-dispersed with the reducing agent.

    • Single, Controlled Addition: Add the starting material to a suspension of the reducing agent at a controlled rate to maintain an excess of the reducing agent throughout the reaction.

    • Higher Temperature/Longer Time: Driving the reaction to completion with a higher temperature or longer reaction time will help convert the intermediate to the final product.

Issue 3: Presence of Over-reduction or Side-reaction Products

  • Q3: My analysis indicates the presence of impurities suggesting over-reduction or other side reactions. What could be causing this and how can it be prevented?

    A3: Over-reduction or the formation of byproducts like "transitional reduction olefin impurities" can occur, especially with powerful reducing agents like LAH.[1]

    Potential Causes and Prevention:

    • Excessively High Temperatures: Can lead to less selective reductions and decomposition.

    • Prolonged Reaction Times at High Temperatures: Increases the likelihood of side reactions.

    • Non-optimal Work-up Procedure: Quenching the reaction improperly can lead to the formation of undesired byproducts.

    Preventative Measures:

    • Careful Temperature Control: Maintain the reaction at the lowest effective temperature for complete reduction.

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed.

    • Standardized Quenching Protocol: Follow a well-established and controlled work-up procedure for quenching the excess reducing agent.

Frequently Asked Questions (FAQs)

  • Q4: What is a common synthetic route for this compound?

    A4: A likely synthetic approach involves the reduction of a corresponding diketopiperazine, this compound-1,3-dione, using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The benzyl group serves as a protecting group for one of the amine functionalities.

  • Q5: What are the expected major impurities in the synthesis of this compound?

    A5: Based on a reductive synthesis pathway, the most probable impurities are:

    • Unreacted Starting Material: this compound-1,3-dione.

    • Partially Reduced Intermediate: 7-Benzyl-2,7-diazaspiro[3.5]nonan-1-one.

    • Over-reduced/Side-reaction Products: Such as olefinic byproducts.[1]

    • Debenzylated Product: 2,7-diazaspiro[3.5]nonane, if harsh conditions are used.

  • Q6: Which analytical techniques are suitable for monitoring the purity of this compound?

    A6: A combination of techniques is recommended for comprehensive purity analysis:

    • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

    • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Q7: What are the recommended purification methods for crude this compound?

    A7: The choice of purification method depends on the nature of the impurities:

    • Column Chromatography: Effective for separating the desired product from starting materials, intermediates, and most byproducts. Neutral or basic alumina is often used for amines.

    • Recrystallization: Useful if a suitable solvent system can be found to selectively crystallize the product, leaving impurities in the mother liquor. The dihydrochloride salt of the product can also be prepared to facilitate crystallization and purification.[2]

    • Distillation (under reduced pressure): Applicable if the product is a liquid and has a significantly different boiling point from the impurities.

Data Presentation

Table 1: Summary of Potential Impurities and Identification Methods

Impurity NamePotential CauseRecommended Analytical Method(s)
This compound-1,3-dioneIncomplete ReductionTLC, HPLC, ¹H NMR
7-Benzyl-2,7-diazaspiro[3.5]nonan-1-oneIncomplete ReductionTLC, HPLC, MS, ¹H NMR
Olefinic ByproductsOver-reduction/Side ReactionGC-MS, ¹H NMR
2,7-diazaspiro[3.5]nonaneDebenzylationHPLC, MS, ¹H NMR

Table 2: Typical Reaction Conditions for LAH Reduction

ParameterTypical RangeNotes
Molar Ratio (LAH:Substrate)2:1 to 5:1An excess of LAH is generally used to ensure complete reduction.
SolventAnhydrous THFOther ethereal solvents like diethyl ether can also be used.
Temperature0 °C to 66 °COften started at a lower temperature and then refluxed.
Reaction Time4 to 24 hoursMonitored by TLC or HPLC for completion.

Experimental Protocols

Protocol 1: Column Chromatography for Purification

  • Slurry Preparation: Prepare a slurry of neutral or basic alumina in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from a Dihydrochloride Salt

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like isopropanol.

  • Acidification: Add an excess of a solution of hydrogen chloride in isopropanol to precipitate the dihydrochloride salt.[2]

  • Isolation: Filter the solid salt and wash with a small amount of cold isopropanol.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

  • Final Product: Filter the purified crystals, wash with a cold solvent, and dry under vacuum.

Visualizations

cluster_workflow Synthetic Workflow and Impurity Formation cluster_impurities Potential Impurities SM Starting Material (this compound-1,3-dione) Reduction Reduction (e.g., LAH) SM->Reduction Anhydrous THF Product Desired Product (this compound) Reduction->Product Complete Reaction Impurity1 Unreacted Starting Material Reduction->Impurity1 Incomplete Reaction Impurity2 Partially Reduced Intermediate Reduction->Impurity2 Incomplete Reaction Impurity3 Side-Reaction Byproducts Reduction->Impurity3 High Temp / Excess Time

Caption: Synthetic workflow for this compound and sources of common impurities.

cluster_troubleshooting Troubleshooting Logic for Impurity Reduction Issue High Impurity Level Detected Identify Identify Impurity (TLC, HPLC, MS, NMR) Issue->Identify Unreacted Unreacted Starting Material or Intermediate Identify->Unreacted Is it... SideProduct Side-Reaction Byproduct Identify->SideProduct Is it... Action1 Increase Reducing Agent Extend Reaction Time Increase Temperature Unreacted->Action1 Yes Purify Purify via Column Chromatography or Recrystallization Unreacted->Purify No Action2 Lower Reaction Temperature Reduce Reaction Time Optimize Work-up SideProduct->Action2 Yes SideProduct->Purify No Action1->Purify Action2->Purify

Caption: A logical guide for troubleshooting and reducing impurities during synthesis.

References

Technical Support Center: Enhancing the Metabolic Stability of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 7-azaspiro[3.5]nonane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is metabolic stability a critical parameter for 7-azaspiro[3.5]nonane derivatives in drug discovery?

A1: Metabolic stability is crucial as it determines the persistence of a drug in the body, influencing its oral bioavailability, half-life, and the required dosing frequency.[1][2] For 7-azaspiro[3.5]nonane derivatives, poor metabolic stability can lead to rapid clearance from the body, diminishing the therapeutic effect and potentially forming harmful metabolites.[1] Optimizing metabolic stability is a key step in developing a successful drug candidate.[2][3]

Q2: What are the potential metabolic liabilities of the 7-azaspiro[3.5]nonane scaffold?

A2: While the spirocyclic nature of 7-azaspiro[3.5]nonane generally imparts increased metabolic stability compared to more flexible or planar structures, potential metabolic liabilities can still exist.[4][5] These often relate to the substituents attached to the core scaffold. Common metabolic pathways for nitrogen-containing heterocycles include N-dealkylation, oxidation of the carbon atoms alpha to the nitrogen, and hydroxylation of the aliphatic rings. The specific metabolic fate is highly dependent on the nature and position of the substituents.

Q3: How can the metabolic stability of 7-azaspiro[3.5]nonane derivatives be improved?

A3: Several strategies can be employed to enhance the metabolic stability of these derivatives:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups or replacing a metabolically labile hydrogen with a deuterium or fluorine atom can block the access of metabolic enzymes.[6]

  • Modifying Substituents: Altering the electronic properties of substituents can influence their susceptibility to metabolism. For instance, replacing an electron-rich aromatic ring with a less activated one can reduce the likelihood of oxidation.

  • Conformational Constraint: The inherent rigidity of the spirocyclic scaffold is advantageous.[5][7] Further constraining the conformation of flexible side chains through cyclization or the introduction of rigid linkers can also improve stability.

Q4: Which in vitro assays are most suitable for assessing the metabolic stability of 7-azaspiro[3.5]nonane derivatives?

A4: The most common and informative in vitro assays for metabolic stability include:

  • Liver Microsomal Stability Assay: This is a high-throughput screen that primarily assesses Phase I metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[8][9]

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolism as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[8][10]

  • Liver S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[9]

Troubleshooting Guides

Issue 1: High Variability in Metabolic Stability Data Between Experiments

  • Possible Cause: Inconsistent cell culture practices, such as using cells with a high passage number, can lead to variability.[11]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells with a consistent and low passage number for all experiments.

    • Ensure Cell Health: Confirm that cells are healthy and in the logarithmic growth phase before starting the assay.[11]

    • Check Reagent Integrity: Verify that all reagents, including the test compound stock solution, are correctly prepared, stored, and have not undergone multiple freeze-thaw cycles.[11]

    • Consistent Pipetting: Use calibrated pipettes and prepare a master mix for incubations to minimize pipetting errors.[12]

Issue 2: The 7-Azaspiro[3.5]nonane Derivative Shows Unexpectedly High Metabolic Instability in Microsomes.

  • Possible Cause: The compound may be a high-affinity substrate for a specific cytochrome P450 (CYP) isozyme.

  • Troubleshooting Steps:

    • CYP Reaction Phenotyping: Perform experiments with specific chemical inhibitors or recombinant CYP isozymes to identify the primary metabolizing enzyme(s).

    • Metabolite Identification: Use LC-MS/MS to identify the structure of the major metabolites. This will reveal the site of metabolic attack on the molecule.

    • Structure-Metabolism Relationship (SMR) Analysis: Based on the metabolite identification, design and synthesize new analogs where the metabolic soft spot is blocked or removed.

Issue 3: The Compound Appears Stable in Microsomes but Shows High Clearance in Hepatocytes.

  • Possible Cause: The compound may be primarily cleared by Phase II metabolism (e.g., glucuronidation or sulfation) or by non-CYP enzymes present in hepatocytes but not in microsomes.

  • Troubleshooting Steps:

    • Incubate with Cofactors: Perform hepatocyte incubations with and without cofactors for Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs) to determine their contribution to the clearance.

    • Metabolite Identification in Hepatocytes: Analyze the hepatocyte incubations to identify the formed Phase II conjugates.

    • Consider Other Enzymes: Investigate the potential role of other enzymes like aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs).[13]

Issue 4: Poor Recovery of the Test Compound at the 0-Minute Time Point.

  • Possible Cause: The compound may be unstable in the incubation buffer, adsorb to the plate material, or have low solubility.

  • Troubleshooting Steps:

    • Assess Buffer Stability: Incubate the compound in the assay buffer without the metabolic system (microsomes or hepatocytes) to check for chemical degradation.

    • Check for Nonspecific Binding: Use low-binding plates and compare the recovery in the presence and absence of the biological matrix at 0 minutes.

    • Improve Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. If solubility is an issue, consider using a different formulation or reducing the compound concentration.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay
  • Prepare Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): 20 mg/mL stock.

    • NADPH Regenerating System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Positive Controls: Compounds with known high and low metabolic clearance (e.g., verapamil and warfarin).

  • Incubation Procedure:

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (final DMSO concentration < 0.5%).

    • In a 96-well plate, add the HLM to the phosphate buffer to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg protein/mL).

Protocol 2: Hepatocyte Stability Assay
  • Prepare Reagents:

    • Cryopreserved Human Hepatocytes.

    • Hepatocyte Incubation Medium (e.g., Williams' Medium E).

    • Test Compound Stock Solution: 10 mM in DMSO.

  • Incubation Procedure:

    • Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine the cell viability and density.

    • Dilute the hepatocytes in the incubation medium to a final density of 1 x 10^6 viable cells/mL.

    • Add the cell suspension to a 96-well plate.

    • Add the test compound to the wells (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis and Data Analysis:

    • Follow the same procedures for sample and data analysis as described in the microsomal stability assay. The intrinsic clearance is typically normalized to the number of hepatocytes per well.

Quantitative Data Summary

Table 1: Illustrative Metabolic Stability Data for 7-Azaspiro[3.5]nonane Derivatives in Human Liver Microsomes

Compound IDR1-SubstituentR2-SubstituentHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-01 HH4530.8
Analog-02 4-FluorophenylH7518.5
Analog-03 Htert-Butyl>120<11.5
Analog-04 4-MethoxyphenylH2069.3

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_cofactors Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_cofactors->start_reaction pre_incubate->start_reaction time_points Incubate at 37°C (Time Points: 0-60 min) start_reaction->time_points stop_reaction Stop Reaction with Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for a typical in vitro microsomal stability assay.

metabolic_pathways cluster_main Metabolism of 7-Azaspiro[3.5]nonane Derivative cluster_phase1 Phase I Metabolism (CYPs, FMOs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent 7-Azaspiro[3.5]nonane Derivative oxidation Oxidation (e.g., Hydroxylation) parent->oxidation CYP450 n_dealkylation N-Dealkylation parent->n_dealkylation CYP450 glucuronidation Glucuronidation oxidation->glucuronidation UGT sulfation Sulfation oxidation->sulfation SULT

Caption: Potential metabolic pathways for 7-azaspiro[3.5]nonane derivatives.

References

Validation & Comparative

The Ascendance of Spirocyclic Scaffolds: A Comparative Guide to 7-Benzyl-2,7-diazaspiro[3.5]nonane and its Diazaspiro Counterparts in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is a central theme in modern medicinal chemistry. Among the various strategies to escape the "flatland" of traditional aromatic compounds, the use of spirocyclic scaffolds has gained significant traction. Their inherent three-dimensionality offers a rigid and defined orientation of substituents, which can lead to enhanced target affinity, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This guide provides an objective comparison of 7-Benzyl-2,7-diazaspiro[3.5]nonane with other prominent diazaspiro scaffolds, supported by available experimental data.

The strategic incorporation of a spirocyclic core into a drug candidate can significantly impact its properties. These rigid systems reduce the conformational flexibility of a molecule, which can decrease the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the introduction of sp³-rich centers often correlates with improved solubility, metabolic stability, and reduced off-target effects. This guide will delve into a comparative analysis of this compound against other diazaspiro scaffolds such as diazaspiro[3.3]heptanes, diazaspiro[4.4]nonanes, and diazaspiro[5.5]undecanes, providing a valuable resource for scaffold selection in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The selection of a scaffold is a critical decision in drug design, with a profound impact on the molecule's overall properties. The following table summarizes key computed physicochemical properties for the parent diazaspiro scaffolds. It is important to note that these are calculated values and that substitution, such as the benzyl group on the 2,7-diazaspiro[3.5]nonane, will alter these properties.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (TPSA) (Ų)
2,7-Diazaspiro[3.5]nonaneC₇H₁₄N₂126.20-0.324.1
2,6-Diazaspiro[3.3]heptaneC₅H₁₀N₂98.15-0.824.1
1,7-Diazaspiro[4.4]nonaneC₇H₁₄N₂126.200.524.1
1,8-Diazaspiro[5.5]undecaneC₉H₁₈N₂154.251.024.1

Data sourced from PubChem and other chemical databases. XLogP3 is a computed measure of lipophilicity.

Pharmacological Performance: A Case Study in Bioisosteric Replacement

A direct head-to-head comparison of various diazaspiro scaffolds in the same biological assay provides the most valuable insights into their relative performance. A study by Puentes et al. examined the effect of replacing the piperazine core in the PARP inhibitor Olaparib with different diazaspiro systems, including a derivative of 2,7-diazaspiro[3.5]nonane. This provides a direct comparison of their impact on inhibitory activity.

Scaffold (in Olaparib analogue)PARP-1 IC₅₀ (nM)
2,7-Diazaspiro[3.5]nonane derivative12.6 ± 1.1
2,6-Diazaspiro[3.3]heptane derivative551.6 ± 1.1
1,7-Diazaspiro[4.4]nonane derivative44.3 ± 1.1
Piperazine (Olaparib)1.9 ± 0.2

Data from Puentes et al., J. Med. Chem. 2018, 61, 15, 6646–6657.[1][2]

These results demonstrate that while the 2,7-diazaspiro[3.5]nonane derivative showed a decrease in potency compared to the original piperazine-containing drug, it was significantly more potent than the other diazaspiro analogues in this specific context.[1] This highlights the nuanced effects of scaffold choice on biological activity and underscores the importance of empirical testing.

Experimental Protocols

To facilitate the direct comparison of these scaffolds in your own research, detailed protocols for key in vitro assays are provided below.

LogP/LogD Determination (Shake-Flask Method)

Purpose: To determine the lipophilicity of a compound, which influences its solubility, permeability, and off-target effects.

Methodology:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: A known concentration of the test compound is added to a mixture of the two phases in a glass vial.

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value. For ionizable compounds, the distribution coefficient (LogD) is determined at a specific pH.

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its in vivo clearance.

Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the test compound and positive control compounds (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the reaction buffer, microsome solution, and test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated from the slope of the linear regression.

Cell Permeability Assay (PAMPA)

Purpose: To evaluate the passive permeability of a compound across an artificial membrane, predicting its potential for oral absorption.

Methodology:

  • Membrane Coating: Coat the filter of a donor plate (96-well format) with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the test compound in a donor buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • Fill the acceptor plate wells with an acceptor buffer.

    • Add the test compound solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * A * t)

    • Where V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Radioligand Binding Assay

Purpose: To determine the affinity of a compound for a specific biological target (receptor, enzyme, etc.).

Methodology:

  • Reagent Preparation:

    • Prepare a membrane preparation containing the target receptor.

    • Prepare a solution of a radiolabeled ligand known to bind to the target.

    • Prepare serial dilutions of the unlabeled test compound.

  • Incubation:

    • In a 96-well filter plate, incubate the membrane preparation, radioligand, and varying concentrations of the test compound in a suitable assay buffer.

    • Incubate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_scaffolds Diazaspiro Scaffolds cluster_properties Key Properties 2,7-Diazaspiro[3.5]nonane 2,7-Diazaspiro[3.5]nonane Physicochemical Physicochemical 2,7-Diazaspiro[3.5]nonane->Physicochemical Pharmacological Pharmacological 2,7-Diazaspiro[3.5]nonane->Pharmacological 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane->Physicochemical 2,6-Diazaspiro[3.3]heptane->Pharmacological 1,7-Diazaspiro[4.4]nonane 1,7-Diazaspiro[4.4]nonane 1,7-Diazaspiro[4.4]nonane->Physicochemical 1,7-Diazaspiro[4.4]nonane->Pharmacological 1,8-Diazaspiro[5.5]undecane 1,8-Diazaspiro[5.5]undecane 1,8-Diazaspiro[5.5]undecane->Physicochemical 1,8-Diazaspiro[5.5]undecane->Pharmacological

Figure 1: Relationship between diazaspiro scaffolds and key drug properties.

G Scaffold_Selection Scaffold Selection (e.g., this compound) Synthesis Synthesis of Analogues Scaffold_Selection->Synthesis In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays LogP_LogD LogP/LogD Determination In_Vitro_Assays->LogP_LogD Microsomal_Stability Microsomal Stability In_Vitro_Assays->Microsomal_Stability Permeability_PAMPA Permeability (PAMPA) In_Vitro_Assays->Permeability_PAMPA Binding_Assay Target Binding Assay In_Vitro_Assays->Binding_Assay Data_Analysis Data Analysis and SAR LogP_LogD->Data_Analysis Microsomal_Stability->Data_Analysis Permeability_PAMPA->Data_Analysis Binding_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Figure 2: A generalized workflow for the evaluation of diazaspiro scaffolds in drug discovery.

Conclusion

The selection of a molecular scaffold is a pivotal decision in the drug discovery process. This compound and its related diazaspiro analogues represent a valuable class of building blocks for the construction of three-dimensional molecules with the potential for improved drug-like properties. While direct, comprehensive comparative data across all relevant physicochemical and pharmacological parameters is still emerging, the available information suggests that each diazaspiro scaffold offers a unique set of characteristics. The case study on PARP inhibitors demonstrates that subtle changes in the spirocyclic core can lead to significant differences in biological activity.[1]

Ultimately, the choice of a particular diazaspiro scaffold will depend on the specific requirements of the therapeutic target and the desired property profile of the final drug candidate. By leveraging the comparative data and detailed experimental protocols presented in this guide, researchers can make more informed decisions in their scaffold selection and accelerate the design and development of novel therapeutics.

References

7-Benzyl-2,7-diazaspiro[3.5]nonane as a PROTAC Linker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane, a rigid spirocyclic linker, against more conventional flexible linkers such as polyethylene glycol (PEG) and alkyl chains.

The Emerging Role of Rigid Linkers in PROTAC Design

While flexible linkers like PEG and alkyl chains have been widely used in initial PROTAC designs due to their synthetic accessibility, there is a growing interest in rigid linkers to enhance potency and selectivity. The this compound scaffold introduces a constrained three-dimensional structure to the PROTAC molecule. This rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Advantages of Rigid Spirocyclic Linkers:

  • Enhanced Potency: By reducing the entropic penalty associated with the binding of a flexible linker, rigid linkers can lead to more stable ternary complexes and, consequently, more potent protein degradation.

  • Improved Selectivity: The defined spatial orientation imposed by a rigid linker can result in more specific interactions within the ternary complex, potentially improving selectivity for the target protein.

  • Favorable Physicochemical Properties: Spirocyclic structures can improve metabolic stability and other pharmacokinetic properties of PROTACs. The benzyl group in this compound can also engage in π-stacking interactions with protein residues, further stabilizing the ternary complex.

Disadvantages of Rigid Spirocyclic Linkers:

  • Synthetic Complexity: The synthesis of PROTACs incorporating rigid spirocyclic linkers is often more complex and challenging compared to those with flexible linkers.

  • Potential for Misfit: If the fixed conformation of the rigid linker is not optimal for the specific target and E3 ligase pair, it can hinder the formation of a productive ternary complex, leading to reduced degradation efficiency.

Comparative Performance of PROTAC Linkers

While direct comparative studies with quantitative degradation data for this compound are not yet widely available in the peer-reviewed literature, we can infer its potential performance by examining the broader comparison between rigid and flexible linkers. The following tables summarize general performance characteristics based on available data for different linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound (Rigid) Constrained spirocyclic structure with a benzyl group.Potentially enhanced potency and selectivity; Improved pharmacokinetic properties.Higher synthetic complexity; Risk of conformational misfit.
Polyethylene Glycol (PEG) (Flexible) Hydrophilic, repeating ethylene glycol units.Good water solubility; Synthetic accessibility.Potential for lower metabolic stability; High conformational flexibility can lead to an entropic penalty upon binding.
Alkyl Chains (Flexible) Simple hydrocarbon chains.High synthetic accessibility; Good metabolic stability.Can be hydrophobic, leading to poor solubility; High conformational flexibility.

Quantitative Data Comparison (General Observations)

The following table presents a summary of typical degradation performance observed for different linker classes from various studies. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase.

Linker ClassTarget ProteinE3 LigaseTypical DC50 RangeTypical Dmax
Rigid (e.g., Piperidine/Phenyl-based) VariousVHL/CRBNLow nM to sub-nM>90%
Flexible (PEG) VariousVHL/CRBNLow nM to high nMVariable, often >80%
Flexible (Alkyl) VariousVHL/CRBNLow nM to µMVariable

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Determination of DC50 and Dmax

This is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[1]

  • Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein.[2]

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, ATP, and the PROTAC at the desired concentrations in an appropriate reaction buffer. Include a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an antibody against the target protein. The appearance of a ladder of higher molecular weight bands above the unmodified protein band indicates successful poly-ubiquitination.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection & Densitometry F->G H DC50 / Dmax Calculation G->H

Caption: Experimental workflow for determining DC50 and Dmax.

BTK_Degradation_Pathway cluster_protac PROTAC Action BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates Ternary_Complex BTK-PROTAC-E3 Ternary Complex BTK->Ternary_Complex Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream PROTAC BTK-PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Proteasome Proteasome Ub_BTK->Proteasome Degradation BTK Degradation Proteasome->Degradation Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

References

A Comparative Analysis of the Biological Activity of 7-Benzyl-2,7-diazaspiro[3.5]nonane Enantiomers as Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in the development of ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.[1] Understanding the stereochemical requirements for optimal receptor binding and functional activity is crucial for the design of more potent and selective therapeutic agents.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the sigma receptor binding affinities (Ki values) for representative 2,7-diazaspiro[3.5]nonane derivatives. These compounds share the same core structure as 7-Benzyl-2,7-diazaspiro[3.5]nonane and provide insight into the structure-activity relationships within this chemical series. The data is derived from radioligand binding assays.[1]

Compound ReferenceStructureS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
4b 2-Benzyl-7-(phenethyl)-2,7-diazaspiro[3.5]nonane2.72710
5b 2-Benzoyl-7-benzyl-2,7-diazaspiro[3.5]nonane131027.8

Data presented as the mean of at least two experiments performed in duplicate.[1]

Note on Enantioselectivity: While the table above presents data for racemic mixtures, studies on related classes of sigma receptor ligands, such as benzomorphans, have indicated that sigma receptors can exhibit stereoselectivity, with a preference for the (-)-enantiomers at the S2R. It is therefore plausible that the (R)- and (S)-enantiomers of this compound would also display differential binding affinities and functional activities at S1R and S2R. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Sigma-1 Receptor (S1R) Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds for the S1R.

Objective: To determine the inhibitory constant (Ki) of test compounds for the S1R using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig brain membranes (or other tissue/cell line expressing S1R)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compounds (e.g., this compound enantiomers) at various concentrations

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of membrane homogenate (typically 100-200 µg of protein)

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration close to its Kd, e.g., 3 nM)

    • 50 µL of test compound at various concentrations (e.g., from 0.1 nM to 10 µM) or buffer for total binding.

    • For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor (S2R) Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds for the S2R.

Objective: To determine the inhibitory constant (Ki) of test compounds for the S2R using a competitive binding assay with a non-selective radioligand and a masking agent.

Materials:

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)

  • S1R Masking Agent: (+)-Pentazocine

  • Membrane Preparation: Rat liver membranes (or other tissue/cell line expressing S2R)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compounds (e.g., this compound enantiomers) at various concentrations

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold assay buffer and prepare membranes as described for the S1R assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of membrane homogenate (typically 100-200 µg of protein)

    • 50 µL of [³H]-DTG (at a final concentration close to its Kd for S2R, e.g., 3 nM)

    • 50 µL of (+)-pentazocine (at a final concentration sufficient to saturate S1R sites, e.g., 200 nM)

    • 50 µL of test compound at various concentrations (e.g., from 0.1 nM to 10 µM) or buffer for total binding.

    • For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Incubation: Incubate the plates at room temperature for 120 minutes.

  • Filtration: Rapidly filter and wash the samples as described for the S1R assay.

  • Counting: Determine the radioactivity as described for the S1R assay.

  • Data Analysis: Calculate the specific binding to S2R and determine the IC50 and Ki values as described for the S1R assay.

Visualization of Signaling Pathways

The following diagrams illustrate the putative signaling pathways associated with sigma-1 and sigma-2 receptors.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Stabilization BiP BiP/GRP78 S1R->BiP Association Ca_ER Ca2+ (ER Store) S1R->Ca_ER Modulation of Ca2+ Release Cell_Survival Cell Survival & Neuroprotection S1R->Cell_Survival Promotes Ligand S1R Ligand (e.g., this compound) Ligand->S1R Binding Ca_Mito Ca2+ (Mitochondria) Ca_ER->Ca_Mito Transfer ROS Reactive Oxygen Species (ROS) Ca_Mito->ROS Production Apoptosis Apoptosis ROS->Apoptosis

Caption: Sigma-1 Receptor Signaling Pathway.

Sigma2_Receptor_Signaling cluster_Cell Cellular Processes Proliferation Cell Proliferation Apoptosis Apoptosis Ca_Homeostasis Ca2+ Homeostasis Ligand S2R Ligand (e.g., this compound) S2R Sigma-2 Receptor (TMEM97) Ligand->S2R Binding S2R->Apoptosis Induction (agonists) or Inhibition (antagonists) S2R->Ca_Homeostasis Modulation PGRMC1 PGRMC1 S2R->PGRMC1 Interaction EGFR EGFR S2R->EGFR Modulation Downstream Downstream Signaling Cascades EGFR->Downstream Downstream->Proliferation

Caption: Sigma-2 Receptor Signaling Pathway.

References

Comparative Cellular Validation of 7-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cellular activity of two distinct classes of 7-Benzyl-2,7-diazaspiro[3.5]nonane derivatives: KRAS G12C inhibitors and antimycobacterial agents. The performance of these compounds is compared with established alternatives, supported by experimental data from cellular assays.

Part 1: 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives as Covalent KRAS G12C Inhibitors

Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of the KRAS G12C mutant protein, a key driver in several cancers.[1][2][3][4] These compounds function by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This action inhibits downstream signaling pathways, such as the MAPK pathway, leading to reduced cancer cell proliferation.[2][5]

Comparative Cellular Activity

The cellular efficacy of these derivatives is compared with two FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). Key performance metrics include the half-maximal inhibitory concentration (IC50) in cellular viability assays and the inhibition of downstream signaling, measured by the phosphorylation of ERK (pERK).

Compound ClassTarget Cell Line(s)Assay TypeKey MetricResultAlternative Compound(s)Alternative's Result
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one DerivativesNCI-H1373 (KRAS G12C)pERK InhibitionIC50Potent inhibition observed[3]Sotorasib (AMG 510)IC50 ≈ 0.21 µM (H358 cells)[6]
Cell ViabilityIC50Potent inhibition observed[3]Sotorasib (AMG 510)IC50 ≈ 0.006 µM (NCI-H358), 0.009 µM (MIA PaCa-2)[7][8]
Adagrasib (MRTX849)IC50 range: 10 nM - 973 nM (2D culture)[5][9]
Experimental Protocols

Cell Viability (MTT/XTT) Assay:

  • Cell Seeding: Cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at an optimal density and allowed to adhere for 24 hours.[10]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., from 0.01 nM to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is included.[10]

  • Reagent Addition: MTT or XTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[11]

pERK Inhibition Assay (Western Blot):

  • Cell Treatment: KRAS G12C mutant cells are treated with various concentrations of the inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated ERK (pERK) and total ERK.

  • Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

  • Data Analysis: The band intensities for pERK and total ERK are quantified. The ratio of pERK to total ERK is calculated and normalized to the vehicle control to determine the extent of inhibition.[11]

Signaling Pathway and Workflow Diagrams

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF Activates KRAS_GDP->KRAS_GTP GEF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Enters Nucleus Inhibitor 7-Benzyl-2,7-diazaspiro [3.5]nonane Derivative Inhibitor->KRAS_GDP Covalently binds & locks in inactive state

Caption: KRAS Signaling Pathway and Inhibition.

Experimental_Workflow_KRAS cluster_viability Cell Viability Assay cluster_perk pERK Inhibition Assay v_seed Seed KRAS G12C mutant cells v_treat Treat with compound series v_seed->v_treat v_incubate Incubate 48-72h v_treat->v_incubate v_mtt Add MTT/XTT v_incubate->v_mtt v_read Measure absorbance v_mtt->v_read v_ic50 Calculate IC50 v_read->v_ic50 p_seed Seed KRAS G12C mutant cells p_treat Treat with compound series p_seed->p_treat p_lyse Lyse cells p_treat->p_lyse p_wb Western Blot for pERK & Total ERK p_lyse->p_wb p_quant Quantify bands p_wb->p_quant p_ratio Calculate pERK/ERK ratio p_quant->p_ratio

Caption: Workflow for Cellular Assay Validation.

Part 2: 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones as Antimycobacterial Agents

A series of 2-Benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones have demonstrated potent in vitro activity against Mycobacterium tuberculosis (MTB), including drug-sensitive and multidrug-resistant strains.[12][13][14] These compounds are part of the broader benzothiazinone (BTZ) class of inhibitors that target the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall.[15][16]

Comparative Cellular Activity

The antimycobacterial activity of these derivatives is compared to PBTZ169, a well-characterized benzothiazinone DprE1 inhibitor. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassTarget Organism(s)Assay TypeKey MetricResult (µg/mL)Alternative CompoundAlternative's Result (µg/mL)
2-Benzyl-2,7-diazaspiro[3.5]nonane BenzothiazinonesM. tuberculosis (drug-sensitive & MDR)Broth MicrodilutionMIC< 0.016[12][13][14]PBTZ169MIC90: < 0.25 (MDR-TB & XDR-TB)[17]
M. abscessusBroth MicrodilutionMIC< 0.03125–2.5[15]PBTZ169MICs ≥ 16[17]
M. avium, M. intracellulareBroth MicrodilutionMICNot reportedPBTZ169MIC90: > 32[17]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv) or other mycobacterial species is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with the mycobacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C) for a specified period (e.g., 7-14 days for M. tuberculosis).

  • Growth Assessment: Bacterial growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of metabolically active cells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Intracellular Activity Assay (Macrophage Infection Model):

  • Macrophage Culture: A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated.

  • Infection: The macrophages are infected with mycobacteria at a specific multiplicity of infection.

  • Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with different concentrations of the test compounds.

  • Incubation: The treated, infected cells are incubated for a defined period.

  • Lysis and Plating: Macrophages are lysed to release intracellular bacteria, which are then plated on solid agar medium to determine the number of colony-forming units (CFU).

  • Data Analysis: The reduction in CFU in treated wells compared to untreated controls indicates the intracellular activity of the compound.

Mechanism of Action and Experimental Workflow Diagrams

DprE1_Inhibition cluster_synthesis Mycobacterial Cell Wall Synthesis DPR Decaprenyl-P-Ribose DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenyl-P-Arabinose Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Arabinogalactan->Cell_Wall Mycolic_Acids Mycolic Acids Mycolic_Acids->Cell_Wall DprE1->DPA Oxidation Inhibitor 2-Benzyl-2,7-diazaspiro [3.5]nonane Benzothiazinone Inhibitor->DprE1 Inhibits

Caption: DprE1 Inhibition in Mycobacteria.

Experimental_Workflow_MTB cluster_mic MIC Assay cluster_intracellular Intracellular Activity Assay m_prepare Prepare compound dilutions in 96-well plate m_inoculate Inoculate with M. tuberculosis m_prepare->m_inoculate m_incubate Incubate for 7-14 days m_inoculate->m_incubate m_read Assess growth (visual/resazurin) m_incubate->m_read m_mic Determine MIC m_read->m_mic i_infect Infect macrophages with M. tuberculosis i_treat Treat with compounds i_infect->i_treat i_incubate Incubate i_treat->i_incubate i_lyse Lyse macrophages i_incubate->i_lyse i_plate Plate lysate for CFU count i_lyse->i_plate i_analyze Analyze CFU reduction i_plate->i_analyze

Caption: Workflow for Antimycobacterial Assays.

References

Spectroscopic Purity Analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic methods for determining the purity of 7-Benzyl-2,7-diazaspiro[3.5]nonane. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for quality control and characterization of this compound. The following sections detail experimental protocols and comparative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Spectroscopic Data

The purity of this compound can be effectively assessed by comparing its spectroscopic signatures against those of potential impurities. Common impurities may include unreacted starting materials such as benzyl bromide and 2,7-diazaspiro[3.5]nonane, or side-products formed during synthesis.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 7.25-7.40m5HAromatic (C₆H₅)
3.55s2HBenzylic (CH₂)
2.80t4HPiperidine Ring (CH₂)
2.65s4HAzetidine Ring (CH₂)
1.80t4HPiperidine Ring (CH₂)
Benzyl Bromide (Impurity) 7.20-7.50m5HAromatic (C₆H₅)
4.45s2HBenzylic (CH₂Br)
2,7-diazaspiro[3.5]nonane (Impurity) 2.85t4HPiperidine Ring (CH₂)
2.70s4HAzetidine Ring (CH₂)
1.85t4HPiperidine Ring (CH₂)
1.75br s2HAmine (NH)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound 138.5Aromatic (Quaternary C)
129.0Aromatic (CH)
128.2Aromatic (CH)
127.0Aromatic (CH)
63.5Benzylic (CH₂)
55.0Piperidine Ring (CH₂)
52.0Azetidine Ring (CH₂)
35.0Spirocyclic (C)
28.0Piperidine Ring (CH₂)
Benzyl Bromide (Impurity) 137.8Aromatic (Quaternary C)
128.9Aromatic (CH)
128.7Aromatic (CH)
128.5Aromatic (CH)
33.5Benzylic (CH₂Br)
2,7-diazaspiro[3.5]nonane (Impurity) 56.0Piperidine Ring (CH₂)
53.0Azetidine Ring (CH₂)
36.0Spirocyclic (C)
29.0Piperidine Ring (CH₂)

Table 3: Comparative Mass Spectrometry and Infrared Spectroscopy Data

Compound Mass Spectrometry (ESI+) Infrared Spectroscopy (cm⁻¹)
This compound m/z 217.17 [M+H]⁺3060, 3027 (Aromatic C-H), 2920, 2850 (Aliphatic C-H), 1495, 1450 (Aromatic C=C)
Benzyl Bromide (Impurity) m/z 170.99, 172.99 [M]⁺ (Isotopic pattern for Br)3065, 3030 (Aromatic C-H), 1495, 1455 (Aromatic C=C), 690 (C-Br)
2,7-diazaspiro[3.5]nonane (Impurity) m/z 127.14 [M+H]⁺3280 (N-H stretch), 2925, 2855 (Aliphatic C-H)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

2.2 Mass Spectrometry (MS)

  • Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Dilute this solution 1:100 with methanol.

  • Analysis Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3500 V.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 300 °C.

    • Mass Range: m/z 50-500.

2.3 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform a background scan of the empty ATR crystal prior to sample analysis. The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Analytical Workflows

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for purity determination.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Assessment Sample This compound Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MS Mass Spectrometry (ESI-TOF) Prep->MS IR Infrared Spectroscopy (FTIR-ATR) Prep->IR Process Data Processing (FT, Baseline Correction) NMR->Process MS->Process IR->Process Interpret Spectral Interpretation and Impurity Identification Process->Interpret Purity Purity Determination Interpret->Purity Purity_Assessment_Logic cluster_inputs Spectroscopic Inputs cluster_assessment Purity Assessment NMR_Data ¹H and ¹³C NMR Data (Structural Information, Quantitative Analysis) Impurity_Profile Impurity Profiling NMR_Data->Impurity_Profile Purity_Quantification Purity Quantification NMR_Data->Purity_Quantification MS_Data Mass Spectrometry Data (Molecular Weight, Elemental Composition) MS_Data->Impurity_Profile IR_Data Infrared Spectroscopy Data (Functional Groups) IR_Data->Impurity_Profile Final_Purity Final Purity Assessment Impurity_Profile->Final_Purity Purity_Quantification->Final_Purity

A Head-to-Head Comparison of Diazaspiro[3.5]nonane and Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Both diazaspiro[3.5]nonane and piperazine are prevalent nitrogen-containing heterocyclic scaffolds, each offering a unique constellation of properties. This guide provides a comprehensive head-to-head comparison of these two scaffolds, focusing on their physicochemical properties, synthetic accessibility, and pharmacological profiles, supported by experimental data and detailed protocols to inform rational drug design.

Physicochemical Properties: A Tale of Two Topologies

The three-dimensional architecture of a scaffold dictates its fundamental physicochemical characteristics, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. While piperazine presents a conformationally flexible six-membered ring, the diazaspiro[3.5]nonane introduces a rigid spirocyclic system that imparts distinct properties.

PropertyDiazaspiro[3.5]nonanePiperazineKey Observations
Molecular Weight ( g/mol ) ~126.20 (unsubstituted)~86.14 (unsubstituted)Diazaspiro[3.5]nonane has a higher molecular weight due to the additional cyclobutane ring.
pKa Predicted basic pKa is generally higher than piperazine due to the more constrained nature of the nitrogens.pKa1 ≈ 5.7, pKa2 ≈ 9.8The spirocyclic nature can influence the basicity of the nitrogen atoms.
logP (Octanol/Water) Predicted XLogP3 for 2,7-diazaspiro[3.5]nonane is -0.3.[1]XLogP3-AA is -1.1.The spirocyclic scaffold can lead to a more lipophilic character compared to the parent piperazine.
Topological Polar Surface Area (TPSA) 24.1 Ų for 2,7-diazaspiro[3.5]nonane.[1]24.1 ŲBoth scaffolds possess a similar TPSA, suggesting comparable passive membrane permeability.
3D Shape Rigid, "angular" spirocyclic structure.[2]Flexible chair/boat conformations.The rigidity of the diazaspiro[3.5]nonane scaffold can offer entropic advantages in receptor binding but may limit conformational sampling.

Synthetic Accessibility: Navigating Chemical Space

The ease of synthesis and derivatization is a crucial factor in the practical application of a scaffold in drug discovery programs. Both piperazine and diazaspiro[3.5]nonane have established synthetic routes, though they differ in complexity and versatility.

Piperazine Synthesis: The synthesis of piperazine and its derivatives is well-established and highly versatile. Common methods include the reaction of ethylenediamine with 1,2-dichloroethane, the cyclization of diethanolamine, and various modern catalytic approaches that allow for the facile introduction of diverse substituents. This synthetic tractability has contributed to its widespread use in medicinal chemistry.

Diazaspiro[3.5]nonane Synthesis: The synthesis of diazaspiro[3.5]nonanes is generally more complex than that of simple piperazines, often involving multi-step sequences. These routes can include the construction of the spirocyclic core through intramolecular cyclization reactions or the use of specialized building blocks. While more challenging, these methods provide access to a unique and rigid three-dimensional chemical space.

Pharmacological Profiles: A Comparative Overview

The choice of scaffold can significantly impact the pharmacological properties of a molecule, including its target affinity, selectivity, and overall ADME-Tox profile.

Target Engagement and Selectivity

The rigid and defined exit vectors of the diazaspiro[3.5]nonane scaffold can enable more precise and selective interactions with biological targets compared to the more flexible piperazine. This has been demonstrated in the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists, where the spirocyclic core was crucial for activity.[3] Conversely, the conformational flexibility of piperazine allows it to adapt to a wider range of binding pockets, contributing to its presence in drugs targeting a vast array of receptors and enzymes.[4]

ADME Properties

The ADME profile of a drug candidate is a critical determinant of its clinical success. The following table summarizes key in vitro ADME parameters and provides a comparative perspective on the two scaffolds.

ADME ParameterDiazaspiro[3.5]nonane DerivativesPiperazine Derivatives
Metabolic Stability (HLM) Can exhibit improved metabolic stability due to the rigid structure protecting potential metabolic sites.Often susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes.
Permeability (Caco-2) Generally expected to have good permeability due to low TPSA.Generally exhibit good permeability.
CYP450 Inhibition Can be engineered to have low CYP inhibition potential.Can exhibit CYP inhibition, depending on the nature of the substituents.
hERG Inhibition The rigid scaffold may help in avoiding interactions with the hERG channel.Piperazine-containing compounds have been associated with hERG inhibition, a key cardiotoxicity risk.
Toxicity Profile

The toxicity profile of a scaffold is of paramount importance. While the toxicity of a final compound is highly dependent on its overall structure and substituents, the core scaffold can contribute to inherent liabilities.

  • Piperazine: The toxicity of piperazine itself is generally low. However, certain derivatives have been associated with adverse effects, including central nervous system effects and potential for cardiotoxicity through hERG channel inhibition.

  • Diazaspiro[3.5]nonane: As a more novel scaffold, the toxicological database for diazaspiro[3.5]nonanes is less extensive. However, its use as a bioisosteric replacement for piperazine in some contexts has been shown to reduce cytotoxicity.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the direct comparison and evaluation of novel compounds incorporating these scaffolds.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Protocol:

  • Preparation: Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as stock solutions in a suitable solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).

  • Incubation: The test compound (final concentration typically 1 µM) is pre-incubated with the liver microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[6][7]

Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with characteristics of the intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup: The apical (A) and basolateral (B) chambers of the Transwell® plate are washed with transport buffer.

  • Compound Addition: The test compound is added to the donor chamber (apical for A-to-B permeability or basolateral for B-to-A permeability).

  • Sampling: Samples are collected from the receiver chamber at specific time points (e.g., 60, 120 minutes).

  • Analysis: The concentration of the test compound in the donor and receiver samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.[8][9]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.

Protocol:

  • Incubation: The test compound at various concentrations is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Reaction Termination: After a defined incubation period, the reaction is stopped with a quenching solution.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.[10][11]

hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.

Protocol:

  • Cell Preparation: A stable cell line expressing the hERG channel (e.g., HEK293) is used.

  • Patch Clamp: Whole-cell patch clamp recordings are performed using an automated platform (e.g., QPatch).

  • Compound Application: The test compound is applied to the cells at increasing concentrations.

  • Data Acquisition: The hERG channel current is measured in response to a specific voltage protocol before and after the application of the test compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.[12][13]

In Vivo Rodent Pharmacokinetic (PK) Study

This study evaluates the absorption, distribution, metabolism, and excretion of a compound in a living organism.

Protocol:

  • Animal Dosing: The test compound is administered to a group of rodents (e.g., rats or mice) via a specific route (e.g., intravenous and oral).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are calculated.[14][15]

Acute Toxicity Study (OECD Guidelines)

This study provides information on the potential adverse effects of a single dose of a substance.

Protocol:

  • Animal Selection: A small number of rodents (usually rats) are used.

  • Dose Administration: The test substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) according to a sequential procedure (e.g., OECD 420, 423, or 425).

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Data Collection: Clinical signs, body weight changes, and any deaths are recorded.

  • Endpoint: The study allows for the classification of the substance's toxicity and an estimation of the LD50 (lethal dose for 50% of the animals).[16][17]

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Agonist Diazaspiro[3.5]nonane Agonist Agonist->GPR119 binds

Caption: GPR119 signaling pathway initiated by a diazaspiro[3.5]nonane-based agonist.

ADME_Tox_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability MetabolicStability Metabolic Stability (HLM) Permeability->MetabolicStability CYP_Inhibition CYP450 Inhibition MetabolicStability->CYP_Inhibition hERG hERG Inhibition CYP_Inhibition->hERG PK Pharmacokinetics (Rodent) hERG->PK Lead_Optimization Lead Optimization hERG->Lead_Optimization Iterate Toxicity Acute Toxicity (Rodent) PK->Toxicity Candidate_Selection Candidate Selection Toxicity->Candidate_Selection Lead_Optimization->Solubility

Caption: A generalized experimental workflow for ADME-Tox evaluation of drug candidates.

Conclusion

The choice between a diazaspiro[3.5]nonane and a piperazine scaffold is a nuanced decision that depends on the specific goals of the drug discovery program. Piperazine offers synthetic facility and a proven track record across a multitude of therapeutic areas, albeit with potential liabilities in metabolic stability and off-target effects. Diazaspiro[3.5]nonane, while synthetically more demanding, provides a rigid and three-dimensionally defined scaffold that can lead to improved potency, selectivity, and metabolic stability. By carefully considering the comparative data and employing the detailed experimental protocols provided in this guide, researchers can make more informed decisions in the selection and optimization of scaffolds for the development of novel and effective therapeutics.

References

Structure-activity relationship (SAR) studies of 7-Benzyl-2,7-diazaspiro[3.5]nonane analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Benzyl-2,7-diazaspiro[3.5]nonane Analogs

The this compound scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their application as sigma receptor modulators, covalent inhibitors of KRAS G12C, and antimycobacterial agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for key this compound analogs across different biological targets.

Table 1: Sigma-1 (S1R) and Sigma-2 (S2R) Receptor Binding Affinities
CompoundR GroupKi (S1R) [nM]Ki (S2R) [nM]Selectivity (S2R/S1R)
4a N-phenethyldouble-digit nMdouble-digit nM-
4b -2.72710
4c -3.5->6
5b -131027.8

Data extracted from a study on novel sigma receptor ligands.[1]

Table 2: Activity against KRAS G12C and Metabolic Stability
CompoundMoietyIn Vitro Inhibitory ActivityMetabolic StabilityIn Vivo Effect
7b 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativePotent covalent inhibitorHigh in human and mouse liver microsomesDose-dependent antitumor effect in NCI-H1373 xenograft mouse model

Data from a study on covalent inhibitors of KRAS G12C.[2]

Table 3: Antimycobacterial Activity of 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones
CompoundTargetMIC against M. tuberculosis (μg/mL)MIC against Nontuberculous mycobacteria (NTM) (μg/mL)
B2 DprE1< 0.01< 0.03125–2.5
B2-1 (R-enantiomer) DprE1More active form-

Data from a study on broad-spectrum antimycobacterial agents.[3]

Experimental Protocols

Radioligand Binding Assays for Sigma Receptors

The affinity of the compounds for sigma-1 (S1R) and sigma-2 (S2R) receptors was determined through radioligand binding assays.[1] Membrane preparations from guinea pig brains were used for S1R, and rat liver for S2R. The radioligand used for S1R was [³H]-(+)-pentazocine in the presence of non-labeled dextrallorphan to mask non-sigma sites. For S2R, [³H]-DTG was used in the presence of non-labeled (+)-pentazocine to saturate S1R sites. The reaction mixtures, containing the membrane preparation, radioligand, and varying concentrations of the test compounds, were incubated and then filtered. The radioactivity retained on the filters was measured by liquid scintillation counting. The IC50 values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

KRAS G12C Inhibition Assay

The inhibitory activity of the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives against KRAS G12C was evaluated.[2] The mechanism of action involves covalent binding to the mutated cysteine residue in the switch-II pocket of the KRAS G12C protein. X-ray complex structural analysis was used to confirm the binding mode.[2]

Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

The antimycobacterial activity of the 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones was determined by measuring the minimum inhibitory concentration (MIC).[3] The compounds were tested against M. tuberculosis and various nontuberculous mycobacteria (NTM) strains. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria after a defined incubation period.

Visualizations

SAR Logic for Sigma Receptor Ligands

SAR_Sigma_Receptors cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold 2,7-diazaspiro[3.5]nonane N7_Benzyl N7-Benzyl Group Scaffold->N7_Benzyl Essential for core activity N2_Substituent N2-Substituent Scaffold->N2_Substituent S1R_Affinity High S1R Affinity N7_Benzyl->S1R_Affinity N2_Substituent->S1R_Affinity Modulates affinity S2R_Selectivity S1R/S2R Selectivity N2_Substituent->S2R_Selectivity Influences selectivity

Caption: SAR of 2,7-diazaspiro[3.5]nonane analogs at sigma receptors.

General Experimental Workflow for Drug Discovery

Experimental_Workflow Synthesis Synthesis of Analogs In_Vitro_Screening In Vitro Screening (e.g., Binding Assays) Synthesis->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Efficacy (e.g., Animal Models) Lead_Optimization->In_Vivo_Testing

Caption: A typical workflow for the discovery of novel therapeutic agents.

Simplified KRAS G12C Signaling Pathway

KRAS_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRAS_G12C KRAS G12C (Active) Receptor->KRAS_G12C Downstream_Effectors Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_G12C->Downstream_Effectors Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Inhibitor Diazaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_G12C Covalent Inhibition

Caption: Inhibition of the KRAS G12C signaling pathway.

References

In Vivo Efficacy of Novel Anti-Cancer Agents Featuring a 2,7-Diazaspiro[3.5]nonane Core

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of KRAS G12C Inhibitors

For research professionals in drug development, this guide provides a comparative overview of the in vivo efficacy of investigational drugs incorporating the 2,7-diazaspiro[3.5]nonane moiety. This analysis focuses on a series of covalent inhibitors targeting the KRAS G12C mutation, a key driver in various solid tumors.

This guide summarizes key efficacy data, details the experimental methodologies used in preclinical studies, and illustrates the underlying biological pathways and experimental workflows.

Comparative In Vivo Efficacy

A series of compounds containing the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold have been identified as potent and selective covalent inhibitors of the KRAS G12C mutant protein.[1][2] The in vivo anti-tumor activity of these compounds has been primarily evaluated in a xenograft mouse model using the NCI-H1373 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.[1][2][3]

The data presented below showcases the dose-dependent tumor growth inhibition of two promising candidates from this series: Compound 7b and ASP6918.

CompoundDose (mg/kg)Administration RouteTumor Growth Inhibition (TGI) / RegressionStudy Duration (Days)Animal Model
Compound 7b 30SubcutaneousDose-dependent antitumor effect observedNot specifiedNCI-H1373 Xenograft
ASP6918 10Oral47% Tumor Regression15NCI-H1373 Xenograft
ASP6918 30Oral86% Tumor Regression15NCI-H1373 Xenograft

Table 1: In Vivo Efficacy of 2,7-Diazaspiro[3.5]nonane-Containing KRAS G12C Inhibitors. This table summarizes the anti-tumor activity of Compound 7b and ASP6918 in the NCI-H1373 xenograft mouse model.[1][3]

Experimental Protocols

The following section details the methodology for the NCI-H1373 xenograft mouse model studies cited in this guide.

NCI-H1373 Xenograft Mouse Model Protocol

1. Cell Culture:

  • NCI-H1373 human non-small cell lung cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[4]

2. Animal Husbandry:

  • Immunocompromised mice, such as athymic nude or NOD-SCID mice, are used for these studies.[5][6] The animals are housed in a pathogen-free environment with access to food and water ad libitum.

3. Tumor Implantation:

  • NCI-H1373 cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel.[3]

  • A specific number of cells (e.g., 3 x 10^6) are subcutaneously injected into the flank of each mouse.[3]

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored regularly by measuring the tumor volume with calipers.[5]

  • Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

5. Drug Administration:

  • The investigational compounds (e.g., Compound 7b, ASP6918) are formulated in an appropriate vehicle.

  • The compounds are administered to the treatment groups at specified doses and schedules (e.g., once daily) via the indicated route (subcutaneous or oral).[1][2] The control group receives the vehicle only.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured at regular intervals throughout the study.[5]

  • At the end of the study, the percentage of tumor growth inhibition or regression is calculated by comparing the tumor volumes in the treated groups to the control group.

7. Pharmacodynamic Analysis:

  • Tumor tissues may be collected at various time points after drug administration to assess the target engagement and downstream signaling inhibition (e.g., phosphorylation of ERK).[3]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

KRAS G12C Signaling Pathway

The KRAS protein is a key component of the MAPK and PI3K signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8] The G12C mutation leads to constitutive activation of KRAS, driving tumorigenesis.[7] The 2,7-diazaspiro[3.5]nonane-containing inhibitors covalently bind to the mutant cysteine in KRAS G12C, locking the protein in an inactive state and blocking downstream signaling.[1]

KRAS_G12C_Signaling_Pathway RTK RTK GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_G12C_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_G12C_GDP GTP Exchange KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K Inhibitor 2,7-Diazaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and inhibitor action.

In Vivo Efficacy Experimental Workflow

The general workflow for assessing the in vivo anti-tumor activity of the investigational compounds is depicted below. This process ensures a systematic evaluation of the drug's efficacy and tolerability in a preclinical setting.

In_Vivo_Workflow Cell_Culture Cell Culture (NCI-H1373) Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Drug Administration (Vehicle Control vs. Treatment) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis Data Analysis (TGI/Regression) Monitoring->Analysis Endpoint Study Endpoint Analysis->Endpoint

References

Comparative Analysis of 7-Benzyl-2,7-diazaspiro[3.5]nonane-Based Compounds: A Target Selectivity and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological targets and selectivity of 7-Benzyl-2,7-diazaspiro[3.5]nonane-based compounds, supported by experimental data.

The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional architecture which can impart improved pharmacokinetic properties and target selectivity. This guide provides a comparative analysis of two distinct series of compounds based on this scaffold: N-substituted 2,7-diazaspiro[3.5]nonanes targeting Sigma receptors and 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives developed as covalent inhibitors of the oncogenic KRAS G12C mutant. This comparison will illuminate the target selectivity and potential for cross-reactivity between these two important classes of molecules.

Data Presentation: Target Affinity and Inhibitory Potency

The following tables summarize the quantitative data for the biological activity of these compounds against their respective primary targets.

Table 1: Sigma Receptor Binding Affinity of 2,7-Diazaspiro[3.5]nonane Derivatives

This table presents the binding affinities (Ki) of a series of 2,7-diazaspiro[3.5]nonane derivatives for the Sigma-1 (S1R) and Sigma-2 (S2R) receptors. Lower Ki values indicate higher binding affinity. The selectivity index (S1R/S2R Ki) highlights the preference for one receptor subtype over the other.

CompoundRS1R Ki (nM)[1][2]S2R Ki (nM)[1][2]Selectivity (S1R/S2R Ki)
4a Phenyl191160.16
4b Benzyl2.7270.10
4c 2-Phenylethyl3.5210.17
5a Phenylacetyl301160.26
5b 3-Phenylpropanoyl131020.13

Table 2: In Vitro Activity of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives Against KRAS G12C

This table summarizes the in vitro inhibitory activity of a lead compound and its optimized version against the KRAS G12C mutant. The data includes inhibition of ERK phosphorylation (a downstream effector of KRAS) and cell growth inhibition in a KRAS G12C-mutant cell line.

CompoundpERK Inhibition IC50 (nM)[3]Cell Growth Inhibition IC50 (nM, NCI-H1373)[3]
5c (Lead) 130180
7b (Optimized) 1.81.8

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with the primary targets of the discussed compounds.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum ER_Lumen ER Lumen BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Dissociates from S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active IP3R IP3 Receptor Ca_release Ca2+ Release from ER IP3R->Ca_release Leads to Ligand 7-Benzyl-2,7-diazaspiro [3.5]nonane-based Ligand (Agonist) Ligand->S1R_inactive Binds S1R_active->IP3R Modulates Cell_Signaling Modulation of Ion Channels & Signaling Proteins S1R_active->Cell_Signaling Neuroprotection Neuroprotection & Cell Survival Ca_release->Neuroprotection Cell_Signaling->Neuroprotection

Caption: Sigma-1 Receptor Signaling Pathway Activation.

KRAS_G12C_Signaling_Inhibition cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Recruits KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Activates (GDP -> GTP) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 1-{2,7-diazaspiro[3.5]nonan-2-yl} prop-2-en-1-one Derivative Inhibitor->KRAS_GDP Covalently binds & traps in inactive state

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from competitive binding assays used to determine the affinity of test compounds for sigma receptors.

Objective: To determine the binding affinity (Ki) of this compound-based compounds for human Sigma-1 and Sigma-2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes or cell line membranes expressing human recombinant S1R or S2R.

  • Radioligands:

    • For S1R: --INVALID-LINK---pentazocine (a selective S1R agonist).

    • For S2R: [³H]-DTG in the presence of a high concentration of an unlabeled S1R-selective ligand (e.g., (+)-pentazocine) to block S1R binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Serial dilutions of this compound-based compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Workflow:

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare serial dilutions of test compounds, radioligand, and membrane homogenate. Start->Prepare_Reagents Incubation Incubate membrane homogenate, radioligand, and test compound (or buffer for total binding, or haloperidol for non-specific binding) in a 96-well plate. (e.g., 90 min at 37°C) Prepare_Reagents->Incubation Filtration Terminate reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand. Incubation->Filtration Washing Wash filters with ice-cold assay buffer to remove unbound radioligand. Filtration->Washing Counting Dry filters, add scintillation cocktail, and measure radioactivity using a scintillation counter. Washing->Counting Analysis Calculate percent inhibition of specific binding and determine IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation. Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

KRAS G12C Cellular Assays (pERK Inhibition and Cell Growth)

These protocols outline methods to assess the cellular potency of KRAS G12C inhibitors.

Objective: To measure the ability of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives to inhibit KRAS G12C signaling and the proliferation of KRAS G12C-mutant cancer cells.

1. pERK (Phospho-ERK) Inhibition Assay (Western Blot)

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H1373).

  • Complete cell culture medium.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed NCI-H1373 cells in 6-well plates and allow them to adhere. Treat cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK and total ERK.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities. The pERK signal is normalized to the total ERK signal. The IC50 is the concentration of the compound that causes a 50% reduction in the normalized pERK signal compared to the vehicle-treated control.

2. Cell Growth Inhibition Assay (e.g., CellTiter-Glo®)

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H1373).

  • 96-well plates.

  • Test compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed NCI-H1373 cells in 96-well plates at an appropriate density.

  • Compound Treatment: After overnight incubation, treat cells with serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.

  • Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold serves as a versatile template for designing potent and selective ligands for diverse biological targets. The N-benzyl substituted derivatives demonstrate high affinity for Sigma-1 receptors, with some compounds showing a degree of selectivity over the Sigma-2 subtype. In contrast, the acrylamide-bearing derivatives are potent covalent inhibitors of the KRAS G12C oncoprotein.

While the current data focuses on these primary targets, a comprehensive cross-reactivity profile against a broader panel of receptors, ion channels, and enzymes would be necessary to fully assess the off-target liabilities of these compounds. The distinct pharmacophores and mechanisms of action—reversible binding to an intracellular chaperone for the sigma receptor ligands versus covalent modification of a GTPase for the KRAS inhibitors—suggest that significant cross-reactivity between these two specific target classes is unlikely. However, early-stage, broad panel screening is a critical step in the drug development process to identify any unforeseen off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing. The experimental protocols and pathway information provided in this guide offer a foundational framework for such investigations.

References

A Comparative Benchmarking Study: Physicochemical Properties of 7-Benzyl-2,7-diazaspiro[3.5]nonane versus Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the physicochemical properties of the novel scaffold 7-Benzyl-2,7-diazaspiro[3.5]nonane against a panel of well-established drugs: Aspirin, Atorvastatin, and Metformin. This guide provides a quantitative analysis of key drug-like properties, supported by detailed experimental protocols.

This report presents a comparative analysis of the fundamental physicochemical properties of this compound, a novel spirocyclic diamine scaffold with potential applications in medicinal chemistry. To contextualize its drug-like characteristics, its properties are benchmarked against three widely recognized drugs with diverse physicochemical profiles: Aspirin, a weak acid; Atorvastatin, a lipophilic molecule; and Metformin, a highly polar biguanide.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical parameters for this compound and the selected benchmark drugs. These parameters are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Physicochemical PropertyThis compound (Predicted)Aspirin (Experimental)Atorvastatin (Experimental)Metformin (Experimental)
Molecular Weight ( g/mol ) 216.32180.16558.6129.16
Aqueous Solubility Moderately Soluble3.3 mg/mL (20 °C)Practically insoluble[1]Freely soluble[2]
LogP (Octanol/Water) 2.451.196.36[1]-2.6[2]
pKa 9.8 (most basic)3.5 (acidic)[3]4.46 (acidic)[1]2.8, 11.5 (basic)[4]
Topological Polar Surface Area (TPSA) (Ų) 24.0663.60111.791.5
Number of Hydrogen Bond Donors 1134
Number of Hydrogen Bond Acceptors 2475
Number of Rotatable Bonds 32102

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in drug discovery. The following are standardized experimental protocols for the key parameters discussed.

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility of a compound is determined by the shake-flask method, a globally recognized and standardized procedure.[5][6][7]

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved substance is then measured.

Procedure:

  • An excess amount of the solid test substance is added to a known volume of water in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (typically 25 °C) for a sufficient period to reach equilibrium (often 24-48 hours).

  • After equilibration, the suspension is allowed to stand to permit phase separation.

  • A sample of the aqueous phase is carefully withdrawn, ensuring no solid particles are included. This is typically achieved by centrifugation and/or filtration.

  • The concentration of the test substance in the clear aqueous sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • The experiment is performed in triplicate to ensure reproducibility.

G Workflow for Aqueous Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to water B Seal and place in shaker bath A->B C Agitate at constant temperature (24-48h) B->C D Allow to stand for phase separation C->D E Centrifuge and/or filter D->E F Collect clear aqueous sample E->F G Determine concentration (e.g., HPLC) F->G

Aqueous Solubility Determination Workflow
Determination of Lipophilicity (LogP) by Shake-Flask Method (OECD Guideline 107)

The partition coefficient (LogP) between n-octanol and water is a critical measure of a compound's lipophilicity.[8][9][10][11]

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Procedure:

  • Prepare mutually saturated solutions of n-octanol and water.

  • A known amount of the test substance is dissolved in either n-octanol or water.

  • The two phases are combined in a vessel in a defined volume ratio.

  • The vessel is shaken at a constant temperature until equilibrium is achieved.

  • The mixture is then centrifuged to ensure complete phase separation.

  • Aliquots are taken from both the n-octanol and water phases.

  • The concentration of the test substance in each aliquot is quantified using a suitable analytical technique.

  • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water].

  • LogP is the base-10 logarithm of P.

G Workflow for LogP Determination (Shake-Flask Method) cluster_prep Preparation cluster_partitioning Partitioning cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Prepare saturated n-octanol and water B Dissolve test substance in one phase A->B C Combine phases and shake to equilibrate B->C D Centrifuge to separate phases C->D E Measure concentration in each phase D->E F Calculate P = [Octanol]/[Water] E->F G Calculate LogP = log10(P) F->G

LogP Determination Workflow
Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the titration curve, often at the half-equivalence point.

Procedure:

  • A precise amount of the test substance is dissolved in a suitable solvent (usually water or a co-solvent system).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point(s) of the titration are identified from the inflection point(s) of the curve.

  • The pKa is determined as the pH at the half-equivalence point.

G Logical Flow for pKa Determination via Titration Start Start Prep Prepare solution of test compound Start->Prep Titrate Incrementally add titrant (acid/base) Prep->Titrate Measure Record pH after each addition Titrate->Measure Plot Plot pH vs. Volume of Titrant Measure->Plot Analyze Identify equivalence point(s) Plot->Analyze Calculate Determine pH at half-equivalence point Analyze->Calculate pKa pKa = pH at half-equivalence Calculate->pKa End End pKa->End

pKa Determination Logical Flow

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Benzyl-2,7-diazaspiro[3.5]nonane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Benzyl-2,7-diazaspiro[3.5]nonane, a specialized diazaspiro compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]

  • Toxic to aquatic life .

Immediate first aid measures are critical in case of exposure.[1] In case of inhalation, move the individual to fresh air.[1] For skin contact, wash off with soap and plenty of water.[1] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[1][2] If swallowed, rinse the mouth with water and do not induce vomiting.[1][2] In all cases of exposure, seek immediate medical attention.[1][3]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Chemical safety goggles or a face shield
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[4]
Protective Clothing A lab coat or other protective clothing to prevent skin contact.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that avoids environmental contamination and adheres to local, state, and federal regulations.

  • Waste Identification and Collection :

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless advised by a certified waste disposal professional.[5]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal :

    • Disposal of this chemical must be handled by a licensed chemical waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

  • Prohibited Disposal Methods :

    • Do not dispose of this compound down the drain or in the regular trash.[2][3] Discharge into the environment must be avoided.[2]

    • Do not incinerate without proper equipment and permits, as this can release hazardous combustion gases. Controlled incineration with flue gas scrubbing is a potential disposal method by licensed facilities.[2]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Contain the Spill : Use an absorbent, inert material (e.g., sand, vermiculite) to contain the spill.[5]

  • Collect the Spilled Material : Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety protocols.

  • Report the Spill : Report the incident to your EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles - Lab Coat start->ppe collect Collect waste in a sealed, labeled container ppe->collect spill Is there a spill? collect->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Material 4. Decontaminate Area 5. Report to EHS spill->spill_protocol Yes store Store container in a cool, dry, well-ventilated area spill->store No spill_protocol->collect contact_ehs Contact Environmental Health & Safety (EHS) Office store->contact_ehs disposal Arrange for pickup by a licensed chemical waste disposal company contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.